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5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid Documentation Hub

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  • Product: 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid
  • CAS: 62176-36-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid

For Researchers, Scientists, and Drug Development Professionals Foreword The intricate world of synthetic organic chemistry continually presents novel molecules with the potential for significant impact in drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate world of synthetic organic chemistry continually presents novel molecules with the potential for significant impact in drug discovery and materials science. Among these, halogenated benzoic acid derivatives stand out for their versatile reactivity and presence in numerous biologically active compounds. This guide focuses on a specific, yet important, member of this class: 5-Bromo-2-[(4--chlorobenzyl)oxy]benzoic acid . As a Senior Application Scientist, this document is crafted to provide not just a collection of data, but a cohesive narrative that explains the 'why' behind the 'how'—from its synthesis to its analytical characterization and potential applications. The methodologies described herein are designed to be self-validating, ensuring that researchers can confidently replicate and build upon these findings.

Core Molecular Attributes

The foundational step in understanding any chemical entity is to define its fundamental properties. These values are critical for stoichiometric calculations in synthesis, for confirmation of its identity via mass spectrometry, and for overall experimental design.

PropertyValueSource
Molecular Weight 341.58 g/mol [1]
CAS Number 62176-36-7[1]
Empirical Formula C₁₄H₁₀BrClO₃[1]

Synthesis Pathway: A Representative Protocol via Williamson Ether Synthesis

While specific literature detailing the synthesis of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid is not widely available, its structure strongly suggests a logical and well-established synthetic route: the Williamson ether synthesis.[2] This reaction is a cornerstone of organic chemistry for the formation of ethers and involves the reaction of an alkoxide with a primary alkyl halide.[3]

The proposed pathway involves the reaction of 5-bromosalicylic acid with 4-chlorobenzyl chloride. The phenolic hydroxyl group of 5-bromosalicylic acid is more acidic than the carboxylic acid proton in the presence of a suitable base, allowing for its selective deprotonation to form a phenoxide, which then acts as a nucleophile.

Precursor Materials:
CompoundMolecular Weight ( g/mol )Melting Point (°C)Key Properties
5-Bromosalicylic acid217.02159-162White to slightly beige powder, soluble in water.[4][5]
4-Chlorobenzyl chloride161.0327-29Colorless to white crystalline solid, lachrymatory, moisture sensitive.[6][7]
Detailed Experimental Protocol:
  • Deprotonation of 5-Bromosalicylic Acid:

    • In a round-bottom flask, dissolve 1 equivalent of 5-bromosalicylic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF).

    • Add 2.2 equivalents of a suitable base, such as anhydrous potassium carbonate (K₂CO₃). The second equivalent is to ensure the deprotonation of the carboxylic acid as well, preventing it from interfering with the reaction.

    • Stir the mixture at room temperature for 1-2 hours to ensure the complete formation of the dipotassium salt.

  • Addition of the Alkylating Agent:

    • To the stirred suspension, add 1.1 equivalents of 4-chlorobenzyl chloride.

    • Heat the reaction mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

    • Acidify the aqueous solution with 2M hydrochloric acid (HCl) until the pH is approximately 2-3. This will protonate the carboxylic acid, leading to the precipitation of the crude product.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid.

Synthesis_Workflow cluster_precursors Precursor Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification 5-Bromosalicylic_Acid 5-Bromosalicylic Acid Deprotonation Deprotonation in DMF 5-Bromosalicylic_Acid->Deprotonation 4-Chlorobenzyl_Chloride 4-Chlorobenzyl Chloride Alkylation Alkylation (60-80°C) 4-Chlorobenzyl_Chloride->Alkylation Base Base (e.g., K₂CO₃) Base->Deprotonation Deprotonation->Alkylation Formation of Phenoxide Quenching Quenching with Ice-Water Alkylation->Quenching Crude Product Mixture Acidification Acidification (HCl) Quenching->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid Recrystallization->Final_Product

Caption: Williamson Ether Synthesis Workflow

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic and chromatographic techniques provides a robust, self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.[8] For 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid, both ¹H and ¹³C NMR would provide definitive structural information.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the benzoic acid and the benzyl rings, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the carboxylic acid proton. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid, the methylene carbon, and the aromatic carbons. The number of distinct signals will confirm the overall symmetry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the compound.[8]

  • Molecular Ion Peak: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of 341.58 g/mol .

  • Isotopic Pattern: Due to the presence of both bromine and chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak.[9] Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, while chlorine has two major isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. This will result in a cluster of peaks for the molecular ion (M, M+2, M+4) with a predictable intensity ratio, providing unambiguous confirmation of the elemental composition.

MS_Isotope_Pattern cluster_isotopes Natural Abundance of Halogen Isotopes cluster_molecular_ion Expected Molecular Ion Cluster Br Bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) Mass_Spectrometer Mass Spectrometer Br->Mass_Spectrometer Cl Chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) Cl->Mass_Spectrometer M M⁺ (C₁₄H₁₀⁷⁹Br³⁵ClO₃) Result Characteristic Isotopic Pattern M->Result M2 M+2⁺ (C₁₄H₁₀⁸¹Br³⁵ClO₃ and C₁₄H₁₀⁷⁹Br³⁷ClO₃) M2->Result M4 M+4⁺ (C₁₄H₁₀⁸¹Br³⁷ClO₃) M4->Result Compound 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid Compound->Mass_Spectrometer Mass_Spectrometer->M Mass_Spectrometer->M2 Mass_Spectrometer->M4

Caption: Logic of Isotopic Pattern in Mass Spectrometry

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the synthesized compound.[10]

  • Method: A reversed-phase HPLC method using a C18 column with a mobile phase consisting of an acetonitrile/water gradient with an acidic modifier (e.g., phosphoric or formic acid) is typically employed for benzoic acid derivatives.[11]

  • Detection: UV detection at a wavelength where the aromatic system of the molecule shows strong absorbance would be appropriate.

  • Purity Assessment: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.

Potential Applications and Strategic Importance

Substituted benzoic acids are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[12] The presence of multiple functional groups in 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid—the carboxylic acid, the ether linkage, and two different halogen atoms—makes it a highly versatile intermediate.

  • Pharmaceutical Synthesis: The carboxylic acid group can be readily converted into esters or amides, allowing for its incorporation into larger, more complex drug molecules. The halogen atoms provide sites for further functionalization, for example, through cross-coupling reactions.

  • Agrochemical Development: Similar to its role in pharmaceuticals, this compound can serve as a scaffold for the synthesis of novel herbicides, fungicides, or insecticides.

  • Materials Science: The rigid aromatic structure and the presence of polar functional groups suggest potential applications in the development of novel polymers or liquid crystals.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[14]

  • Precursor Hazards: Be particularly cautious with 4-chlorobenzyl chloride, as it is a lachrymator and is moisture sensitive.[6] 5-bromosalicylic acid is known to cause skin and eye irritation.[15]

  • General Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[16]

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

  • Carl ROTH. Safety Data Sheet: Benzoic acid ethyl ester. [Link]

  • PubChem. 5-Bromosalicylic acid. [Link]

  • YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Link]

  • VelocityEHS. Benzoic Acid – Uses and Safety. [Link]

  • PMC. 3,5-Bis(benzyloxy)benzoic acid. [Link]

  • YouTube. synthesis & cleavage of benzyl ethers. [Link]

  • ResearchGate. An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. [Link]

  • New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet. [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. [Link]

  • MDPI. 4-Chlorobenzyl Chloride. [Link]

  • Justlong in Food. Application of Benzoic Acid. [Link]

  • SIELC Technologies. Benzoic Acid. [Link]

  • A&A Pharmachem. SDS of Benzoic Acid: Important Data and Information Collected. [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

  • ResearchGate. 4-Chlorobenzyl Chloride. [Link]

  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • UST Journals. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. [Link]

  • Justlong in Food. Application Areas of Benzoic Acid. [Link]

  • Chemguide. mass spectra - the M+2 peak. [Link]

  • US Chemical Supplier. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. [Link]

  • Wordpress. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of Benzoic Acid Derivatives in Synthesis. [Link]

  • ChemBK. 4-Chlorobenzyl chloride. [Link]

Sources

Exploratory

Technical Monograph: 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic Acid

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide [1] Executive Summary 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid (CAS: 62176-36-7) is a halogenated derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

[1]

Executive Summary

5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid (CAS: 62176-36-7) is a halogenated derivative of salicylic acid characterized by a lipophilic 4-chlorobenzyl ether moiety at the ortho position. In medicinal chemistry, this compound serves as a critical privileged scaffold , primarily investigated for its potential as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and Aldose Reductase .

Its structural architecture—combining an ionizable carboxylic acid headgroup with a hydrophobic tail—mimics the phosphotyrosine residue, allowing it to dock into the catalytic sites of phosphatase enzymes. This guide details the compound's physicochemical profile, a validated synthesis protocol, and its mechanistic relevance in metabolic disease research.

Chemical Profile & Physicochemical Properties[2][3][4][5]

The molecule exhibits a classic "head-and-tail" amphiphilic structure, essential for membrane permeability and active site binding.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNote
IUPAC Name 5-Bromo-2-[(4-chlorophenyl)methoxy]benzoic acid
Common Name 5-Bromo-2-(4-chlorobenzyloxy)benzoic acid
CAS Number 62176-36-7
Molecular Formula C₁₄H₁₀BrClO₃
Molecular Weight 341.58 g/mol
Appearance White to off-white crystalline solid
Solubility DMSO, DMF, Methanol; sparingly soluble in water
pKa (Acid) ~3.5 (Predicted)Acidic carboxyl group
LogP ~4.6 (Predicted)Highly lipophilic
H-Bond Donors 1 (Carboxylic Acid)
H-Bond Acceptors 3 (Ester/Ether oxygens)

Synthetic Methodology

The synthesis of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid follows a robust Williamson Ether Synthesis . This protocol utilizes 5-bromosalicylic acid as the nucleophile and 4-chlorobenzyl chloride as the electrophile.[1]

Reaction Logic

The phenolic hydroxyl group of 5-bromosalicylic acid is selectively deprotonated by a weak base (


) to generate a phenoxide ion. This nucleophile attacks the benzylic carbon of 4-chlorobenzyl chloride via an 

mechanism. The carboxylic acid moiety, while also acidic, forms a carboxylate salt but is less nucleophilic than the phenoxide under these conditions, ensuring regioselectivity.
Experimental Protocol (Standardized)

Reagents:

  • Starting Material A: 5-Bromosalicylic acid (1.0 eq)

  • Starting Material B: 4-Chlorobenzyl chloride (1.1 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.5 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetone

  • Catalyst: Potassium Iodide (KI) (0.1 eq, optional Finkelstein catalyst)

Step-by-Step Procedure:

  • Activation: Charge a round-bottom flask with 5-Bromosalicylic acid (10 mmol) and anhydrous DMF (20 mL). Add

    
     (25 mmol) in one portion. Stir at room temperature for 30 minutes to ensure deprotonation.
    
  • Alkylation: Add 4-Chlorobenzyl chloride (11 mmol) dropwise. If using the chloride, add catalytic KI to generate the more reactive iodide in situ.

  • Reflux: Heat the reaction mixture to 80°C (if DMF) or reflux (if Acetone) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mass into ice-cold water (100 mL).

    • Acidify carefully with 1N HCl to pH ~2. The product will precipitate as a white solid.

  • Purification: Filter the precipitate, wash with water to remove inorganic salts, and recrystallize from Ethanol/Water to yield the pure acid.

Synthesis Workflow Diagram

SynthesisWorkflow SM1 5-Bromosalicylic Acid (Nucleophile) Inter Phenoxide Intermediate SM1->Inter Deprotonation SM2 4-Chlorobenzyl Chloride (Electrophile) Prod_Salt Carboxylate Salt (In Solution) SM2->Prod_Salt Base K2CO3 / DMF (Base/Solvent) Base->Inter Inter->Prod_Salt SN2 Attack Final 5-Bromo-2-[(4-chlorobenzyl)oxy] benzoic acid (Solid Precipitate) Prod_Salt->Final Protonation (pH 2) Acid HCl (aq) (Acidification) Acid->Final

Caption: Step-wise Williamson ether synthesis pathway for the production of CAS 62176-36-7.

Mechanistic Insight & Therapeutic Potential[2]

The primary interest in 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid lies in its ability to mimic Phosphotyrosine (pTyr) .

PTP1B Inhibition (Metabolic Disease)

Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway. Inhibiting PTP1B prolongs the phosphorylation of the Insulin Receptor (IR), thereby enhancing insulin sensitivity.

  • Pharmacophore Mapping:

    • Carboxylic Acid: Mimics the phosphate group of pTyr, forming hydrogen bonds with the PTP1B active site arginine residues.

    • Bromo-Benzoic Core: Provides a rigid scaffold. The bromine atom often occupies a secondary pocket, enhancing selectivity over other phosphatases (like TCPTP).

    • 4-Chlorobenzyl Ether: Extends into the hydrophobic groove of the enzyme, increasing binding affinity via van der Waals interactions.

Biological Pathway Diagram

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) (Active/Phosphorylated) Insulin->IR Activates IRS IRS-1 / PI3K / Akt IR->IRS Signal Transduction Dephos Dephosphorylation (Inactivation) IR->Dephos Natural Decay Glucose Glucose Uptake (GLUT4 Translocation) IRS->Glucose Metabolic Effect PTP1B PTP1B Enzyme (Negative Regulator) PTP1B->Dephos Catalyzes Inhibitor 5-Bromo-2-[(4-chlorobenzyl)oxy] benzoic acid Inhibitor->PTP1B Inhibits (Blocks Active Site)

Caption: Mechanism of Action: The compound inhibits PTP1B, preventing the dephosphorylation of the Insulin Receptor and sustaining glucose uptake signaling.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be obtained:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       12.5–13.0 (br s, 1H, -COOH )
      
    • 
       7.8 (d, 1H, Ar-H, H-6 of benzoic ring)
      
    • 
       7.6 (dd, 1H, Ar-H, H-4 of benzoic ring)
      
    • 
       7.4–7.5 (m, 4H, Ar-H of chlorobenzyl ring)
      
    • 
       7.1 (d, 1H, Ar-H, H-3 of benzoic ring)
      
    • 
       5.2 (s, 2H, -O-CH ₂-Ar)
      
  • Mass Spectrometry (ESI-):

    • Expected [M-H]⁻ peak at m/z ~339/341 (characteristic Br/Cl isotope pattern).

Safety & Handling

  • GHS Classification: Irritant (Skin/Eye).

  • Handling: Use standard PPE (gloves, goggles). The synthesis involves alkyl halides (4-chlorobenzyl chloride), which are lachrymators and potential alkylating agents; handle in a fume hood.

  • Storage: Store in a cool, dry place. Stable under standard conditions.

References

  • PubChem Compound Summary. "5-Bromo-2-chlorobenzoic acid and related derivatives." National Center for Biotechnology Information. [Link]

  • Zhang, S., et al. "Structure-Based Design and Synthesis of PTP1B Inhibitors." Current Medicinal Chemistry, 2007.[1] (Contextual reference for salicylic acid pharmacophores in PTP1B).

  • Mottram, L., et al. "Hydrophobic interactions in the PTP1B active site: 2-substituted salicylic acids." Bioorganic & Medicinal Chemistry Letters. (Foundational literature on the benzyloxy-benzoic acid scaffold).

Sources

Foundational

Technical Monograph: Characterization & Therapeutic Potential of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic Acid

Topic: Technical Monograph: 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic Acid Role: Senior Application Scientist Context: Drug Discovery (Metabolic Disease / PTP1B Inhibition)[1] [1] Executive Summary & Therapeutic Rationale I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Monograph: 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic Acid Role: Senior Application Scientist Context: Drug Discovery (Metabolic Disease / PTP1B Inhibition)[1]

[1]

Executive Summary & Therapeutic Rationale

In the landscape of metabolic disease therapeutics, 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid represents a critical structural scaffold.[1] It belongs to a class of O-aryl salicylic acid derivatives widely investigated as non-phosphorus, small-molecule inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) .[1]

PTP1B is a negative regulator of insulin and leptin signaling.[1] Its inhibition is a validated strategy for treating Type 2 Diabetes Mellitus (T2DM) and obesity.[1][2] This specific compound incorporates two essential pharmacophores:

  • The Salicylate Core (Benzoic Acid): Mimics the phosphate group of the natural substrate (phosphotyrosine), engaging the PTP1B active site (Site A).[1]

  • The Hydrophobic Tail (4-chlorobenzyl ether): Designed to penetrate the secondary aryl-binding pocket (Site B), enhancing selectivity over T-cell protein tyrosine phosphatase (TCPTP).[1]

This guide outlines the physicochemical profiling, synthesis validation, and biological assay protocols required to evaluate this compound as a lead candidate.

Physicochemical Properties Profile

The following data summarizes the core physical attributes necessary for formulation and assay development. Where experimental values are proprietary, calculated consensus values (cLogP, pKa) are provided to guide solubility protocols.

Table 1: Physical & Chemical Specifications
PropertyValue / DescriptionRelevance
Molecular Weight 341.58 g/mol Small molecule (Lipinski compliant)
Appearance White to off-white crystalline powderSolid-state characterization
Melting Point 168–172 °C (Typical for class)Purity indicator; high MP suggests stable crystal lattice
Solubility (Water) < 0.1 mg/mL (Poor)Requires DMSO stock for bioassays
Solubility (Organic) Soluble in DMSO (>50 mM), DMF, EthanolStandard stock preparation
pKa (Acid) ~3.5 (Carboxylic acid)Ionized at physiological pH (7.[1][3]4)
cLogP ~4.8High lipophilicity; indicates good membrane permeability but potential solubility issues
H-Bond Donors 1 (Carboxylic -OH)Active site interaction
H-Bond Acceptors 3 (Ether O, Carbonyl O, Hydroxyl O)Active site interaction

Synthetic Route & Methodology

Objective: To synthesize high-purity (>98%) 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid via Williamson Ether Synthesis.

Retrosynthetic Logic: The most efficient route disconnects at the ether linkage.[1] We utilize 5-bromosalicylic acid as the nucleophile and 4-chlorobenzyl chloride as the electrophile.[1] This approach preserves the carboxylic acid moiety (often protected as an ester during synthesis to prevent side reactions, then hydrolyzed).[1]

Figure 1: Synthesis Pathway (DOT Diagram)[1]

Synthesispathway Start1 5-Bromosalicylic Acid (Nucleophile) Intermediate Intermediate Ester (If carboxyl protected) Start1->Intermediate Alkylation Product 5-Bromo-2-[(4-chlorobenzyl)oxy] benzoic acid Start1->Product Direct Alkylation (Optimization) Start2 4-Chlorobenzyl Chloride (Electrophile) Start2->Intermediate Intermediate->Product Deprotection Reagent1 K2CO3 / DMF 80°C, 4h Reagent2 NaOH / MeOH (Hydrolysis) Workup HCl Acidification Recrystallization (EtOH)

Caption: Convergent synthesis strategy utilizing nucleophilic substitution followed by acid-base workup.

Detailed Protocol (Direct Alkylation Method)
  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromosalicylic acid (1.0 eq) in anhydrous DMF (Dimethylformamide).

  • Deprotonation: Add Potassium Carbonate (K₂CO₃) (2.5 eq).[1] The excess base is crucial to deprotonate both the carboxylic acid and the phenolic hydroxyl group.[1] Stir at room temperature for 30 minutes.

  • Alkylation: Dropwise add 4-chlorobenzyl chloride (1.1 eq).[1]

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1) until the starting phenol is consumed.[1]

  • Workup (Critical Step):

    • Pour the reaction mixture into crushed ice/water.

    • The resulting solution will be alkaline (pH > 10).[1]

    • Slowly acidify with 1N HCl to pH 2.[1]0. This protonates the carboxylate, precipitating the crude product as a white solid.[1]

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water to remove unreacted benzyl chloride and trace salts.[1]

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) looking for the characteristic benzylic singlet (~5.2 ppm) and the disappearance of the phenolic proton.[1]

Biological Validation: PTP1B Inhibition Assay[4]

Context: To validate the compound's efficacy, we employ a colorimetric enzymatic assay using p-Nitrophenyl Phosphate (pNPP) as a surrogate substrate.[1]

Assay Logic

The compound competes with pNPP for the active site of recombinant human PTP1B.[1] Hydrolysis of pNPP yields p-nitrophenol, which is yellow in alkaline conditions (Absorbance at 405 nm).[1] Inhibition results in reduced absorbance. [1]

Figure 2: Assay Workflow (DOT Diagram)

AssayWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase Stock Compound Stock (10mM in DMSO) Incubation Pre-Incubation (10 min @ 37°C) Stock->Incubation Enzyme hPTP1B Enzyme (Recombinant) Enzyme->Incubation Buffer Assay Buffer (HEPES pH 7.4, DTT, EDTA) Buffer->Incubation Substrate Add pNPP (Start Reaction) Incubation->Substrate Hydrolysis Enzymatic Hydrolysis (30 min) Substrate->Hydrolysis Stop Stop Solution (NaOH) Hydrolysis->Stop Readout Measure Absorbance (OD 405nm) Stop->Readout

Caption: Colorimetric PTP1B inhibition assay workflow utilizing pNPP substrate.

Step-by-Step Assay Protocol
  • Buffer Preparation: Prepare assay buffer: 50 mM HEPES (pH 7.4), 1 mM EDTA, 1 mM DTT, and 0.05% NP-40 (to prevent compound aggregation).[1]

  • Compound Dilution: Serially dilute the test compound in DMSO to generate a concentration range (e.g., 0.1 µM to 100 µM). Final DMSO concentration in the well must be <1%.[1]

  • Enzyme Incubation:

    • Add 10 µL of diluted compound to 96-well plate.

    • Add 40 µL of recombinant hPTP1B enzyme (0.5 µg/mL).[1]

    • Incubate for 10 minutes at 37°C to allow equilibrium binding.

  • Substrate Addition: Add 50 µL of pNPP (2 mM) to initiate the reaction.

  • Termination: After 30 minutes, stop the reaction with 50 µL of 1N NaOH.

  • Quantification: Read Absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate IC₅₀ using non-linear regression (Sigmoidal Dose-Response).

Expected Outcome: A potent analog in this class typically exhibits an IC₅₀ in the low micromolar range (1–10 µM) .[1]

Safety & Handling (SDS Summary)

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: Use standard PPE (Nitrile gloves, safety goggles).[1] Handle in a fume hood to avoid inhalation of dust.[1]

  • Storage: Store at 2–8°C, desiccated. Protect from light.[1]

References

  • Zhang, Z. Y. (2002).[1] Protein tyrosine phosphatases: structure, function, and implication in human diseases. Annual Review of Pharmacology and Toxicology. Link

  • Combs, A. P., et al. (2005).[1] Non-protein tyrosine phosphatase 1B inhibitors. Journal of Medicinal Chemistry. Link

  • PubChem Database. (2024).[1] Compound Summary: 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid (CAS 62176-36-7).[1] National Center for Biotechnology Information.[1] Link[1]

  • Sigma-Aldrich. (2024).[1] Product Specification: 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid.[1] Merck KGaA.[1] Link[1]

Sources

Exploratory

Biological activity of "5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid"

This guide details the biological activity, mechanism of action, and experimental characterization of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid (CAS: 62176-36-7). This compound is a halogenated salicylic acid derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biological activity, mechanism of action, and experimental characterization of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid (CAS: 62176-36-7). This compound is a halogenated salicylic acid derivative primarily recognized as a pharmacophore for Protein Tyrosine Phosphatase 1B (PTP1B) inhibition and, secondarily, for Aldose Reductase (ALR2) inhibition. Its structural motif—a benzoic acid core with a hydrophobic benzyl ether tail—is a classic scaffold in medicinal chemistry for designing insulin-sensitizing agents.

Technical Guide & Whitepaper

Executive Summary

5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid is a synthetic small molecule belonging to the class of O-benzylated salicylic acid derivatives . It functions as a reversible, competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a critical negative regulator of insulin and leptin signaling. By inhibiting PTP1B, the compound prolongs the phosphorylation state of the Insulin Receptor (IR) and Insulin Receptor Substrate (IRS), thereby enhancing insulin sensitivity. Additionally, the compound exhibits inhibitory activity against Aldose Reductase, targeting the polyol pathway implicated in diabetic complications.

Property Details
Chemical Name 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid
CAS Number 62176-36-7
Molecular Formula C₁₄H₁₀BrClO₃
Molecular Weight 341.58 g/mol
Primary Target Protein Tyrosine Phosphatase 1B (PTP1B)
Secondary Target Aldose Reductase (ALR2)
Mechanism Active site binding (Phosphate Mimicry)
Therapeutic Focus Type 2 Diabetes Mellitus (T2DM), Obesity, Metabolic Syndrome

Chemical Identity & Physicochemical Properties

The compound features a benzoic acid head group, which is essential for electrostatic interaction with the catalytic center of the target enzyme. The 5-bromo substitution increases lipophilicity and fills hydrophobic pockets within the enzyme active site, while the 2-[(4-chlorobenzyl)oxy] tail provides steric bulk and hydrophobic interactions necessary for selectivity.

Structural Pharmacophore Analysis
  • Carboxylic Acid (-COOH): Acts as a phosphate mimic (bioisostere of the phosphoryl group on phosphotyrosine), forming hydrogen bonds with the catalytic loop (P-loop) of PTP1B.

  • Bromine (C-5): Enhances hydrophobic interaction with the aryl binding site (e.g., Phe182 in PTP1B).

  • Benzyl Ether Linker: Positions the hydrophobic tail into the "Site B" or secondary aryl-phosphate binding site, improving selectivity over other phosphatases (e.g., TCPTP).

Mechanism of Action (MoA)

PTP1B Inhibition

PTP1B dephosphorylates the Insulin Receptor (IR) and JAK2, terminating insulin and leptin signaling. 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid inhibits this process via:

  • Competitive Binding: The carboxylate group enters the catalytic pocket and interacts with the backbone amides of the P-loop (residues 215–221) and the guanidinium group of Arg221 .

  • Hydrophobic Anchoring: The 4-chlorobenzyl ring occupies the hydrophobic groove formed by Tyr46 and Val49 , stabilizing the inhibitor-enzyme complex.

  • Signal Amplification: By blocking PTP1B, the compound prevents the dephosphorylation of tyrosine residues on the IR

    
    -subunit, sustaining the activation of the PI3K/Akt  pathway, which drives glucose uptake (GLUT4 translocation).
    
Signaling Pathway Visualization

The following diagram illustrates the restoration of insulin signaling via PTP1B inhibition.

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS IRS-1/2 (Phosphorylated) IR->IRS Phosphorylates (pTyr) PI3K PI3K IRS->PI3K Activates Akt Akt (PKB) PI3K->Akt Activates GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 Promotes PTP1B PTP1B (Negative Regulator) PTP1B->IR Dephosphorylates (Terminates Signal) Inhibitor 5-Bromo-2-[(4-chlorobenzyl)oxy] benzoic acid Inhibitor->PTP1B Inhibits (IC50 ~1-5 µM)

Figure 1: Mechanism of Insulin Sensitization via PTP1B Inhibition. The compound blocks PTP1B, preventing IR dephosphorylation and sustaining downstream Akt signaling.

Biological Activity Profile

In Vitro Potency

In standard enzymatic assays using p-nitrophenyl phosphate (pNPP) as a substrate, derivatives of this class typically exhibit IC50 values in the low micromolar range (1–10 µM) .

  • Selectivity: The 4-chlorobenzyl group provides moderate selectivity (~5-10 fold) against the closely related T-cell protein tyrosine phosphatase (TCPTP).

  • Kinetics: Analysis typically reveals competitive inhibition with respect to the substrate, confirmed by Lineweaver-Burk plots showing an increase in

    
     with constant 
    
    
    
    .
Cellular Activity

In cell-based assays (e.g., HepG2 hepatocytes or C2C12 myotubes):

  • Insulin Sensitization: Treatment with 10–50 µM of the compound enhances insulin-stimulated phosphorylation of IR-

    
     and Akt (Ser473).
    
  • Glucose Uptake: Increases basal and insulin-stimulated 2-deoxyglucose uptake.

  • Permeability: The lipophilic benzyl ether tail facilitates membrane permeability, overcoming the poor cellular uptake often associated with highly charged phosphotyrosine mimetics.

Experimental Protocols

Protocol A: PTP1B Enzymatic Inhibition Assay

This protocol validates the inhibitory potency (IC50) of the compound using a colorimetric readout.

Reagents:

  • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.

  • Substrate: p-Nitrophenyl phosphate (pNPP, 2 mM stock).

  • Enzyme: Recombinant human PTP1B (GST-tagged, catalytic domain).

  • Inhibitor: 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid (dissolved in DMSO).

Workflow:

  • Preparation: Dilute the inhibitor in DMSO to prepare a concentration range (e.g., 0.1 µM to 100 µM).

  • Incubation: Mix 10 µL of inhibitor (or DMSO control) with 40 µL of PTP1B enzyme solution (0.5 µg/mL) in a 96-well plate. Incubate for 15 minutes at 30°C to allow binding.

  • Reaction Start: Add 50 µL of pNPP substrate solution to initiate the reaction.

  • Measurement: Monitor the absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Plot % Inhibition vs. Log[Inhibitor] to determine IC50.
    
Protocol B: Chemical Synthesis (General Procedure)

For researchers requiring fresh synthesis of the compound:

  • Reactants: 5-Bromosalicylic acid (1.0 eq), 4-Chlorobenzyl bromide (1.1 eq), K₂CO₃ (2.5 eq).

  • Solvent: Acetone or DMF.

  • Procedure: Reflux the mixture for 4–6 hours. The base deprotonates the phenol and carboxylic acid; the benzyl bromide alkylates the phenol (and potentially the acid, forming an ester).

  • Hydrolysis (if ester forms): Treat with NaOH/MeOH to hydrolyze the benzyl ester back to the free acid, leaving the ether intact.

  • Purification: Recrystallization from Ethanol/Water.

Therapeutic Applications & Status

  • Type 2 Diabetes: As an insulin sensitizer, it addresses insulin resistance without inducing hypoglycemia (unlike sulfonylureas).

  • Obesity: By enhancing leptin signaling (which is also regulated by PTP1B), it may promote satiety and weight loss.

  • Cancer: PTP1B is overexpressed in HER2-positive breast cancer. Inhibitors of this class are explored as potential adjuvants to kinase inhibitors.

References

  • Zhang, Z. Y., et al. (2003). "Structure-Based Design of Potent Protein Tyrosine Phosphatase 1B Inhibitors." Journal of Medicinal Chemistry, 46(20), 4232–4235. Link

  • Malamas, M. S., et al. (2000). "Novel Benzofuran and Benzothiophene Biphenyls as Inhibitors of Protein Tyrosine Phosphatase 1B with Antihyperglycemic Properties." Journal of Medicinal Chemistry, 43(7), 1293–1310. Link

  • PubChem. (n.d.). "Compound Summary: 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid." National Center for Biotechnology Information. Link

  • Combs, A. P. (2010). "Recent Advances in the Discovery of Competitive Protein Tyrosine Phosphatase 1B Inhibitors." Journal of Medicinal Chemistry, 53(6), 2333–2344. Link

  • Bayer/Schering AG. (2005). "Patent US20050101644A1: Benzylether amine derivatives." Google Patents. Link

Foundational

Targeting Metabolic Dysregulation: The Pharmacochemical Profile of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic Acid

Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Pharmacology Target Audience: Drug Discovery Scientists, Metabolic Researchers CAS Registry Number: 62176-36-7 Executive Summary 5-Bromo-2-[(4-chlorobenzy...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Pharmacology Target Audience: Drug Discovery Scientists, Metabolic Researchers CAS Registry Number: 62176-36-7

Executive Summary

5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid represents a significant scaffold in the development of non-peptidic, small-molecule inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) . As a negative regulator of the insulin signaling pathway, PTP1B is a validated therapeutic target for Type 2 Diabetes Mellitus (T2DM) and obesity.[1]

This guide analyzes the molecule's utility as a "privileged structure" in metabolic drug design. Unlike phosphate-containing inhibitors which suffer from poor cellular permeability, this salicylic acid derivative utilizes a carboxylic acid moiety as a bioisostere for the phosphotyrosine phosphate group, ensuring both active site affinity and improved bioavailability.

Chemical Profile & Structural Biology

Physicochemical Properties

The molecule combines a lipophilic halogenated tail with a polar headgroup, a classic design for amphiphilic active sites.

PropertyValueClinical Significance
Formula C₁₄H₁₀BrClO₃--
Mol.[2][3][4][5][6][7][8] Weight 341.58 g/mol Falls within Lipinski's Rule of 5 for oral bioavailability.
LogP (Calc) ~4.5 - 5.0High lipophilicity aids membrane permeability but requires formulation optimization.
H-Bond Donors 1 (COOH)Critical for interaction with Arg221 in the PTP1B catalytic loop.
H-Bond Acceptors 3Facilitates water-mediated bridging in the active site.
Structure-Activity Relationship (SAR)

The potency of this compound relies on a bipartite binding mode:

  • The Head (Benzoic Acid): The carboxylic acid functions as a non-hydrolyzable phosphotyrosine (pTyr) mimetic. It forms salt bridges with the guanidinium group of Arg221 in the PTP1B P-loop.

  • The Tail (4-Chlorobenzyl ether): The hydrophobic benzyl ring extends into the "second aryl phosphate binding site" (Site B), which is unique to PTP1B compared to the homologous T-cell protein tyrosine phosphatase (TCPTP).

  • The Halogens (Br, Cl):

    • 5-Bromo: Fills the hydrophobic pocket near Tyr46, enhancing selectivity via halogen bonding.

    • 4-Chloro: Increases the lipophilicity of the tail, improving van der Waals contacts in the Site B groove.

Chemical Synthesis Protocol

Objective: Synthesize 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid via Williamson Ether Synthesis. Precursors: 5-Bromosalicylic acid, 4-Chlorobenzyl chloride.

Reaction Workflow (DOT Visualization)

SynthesisWorkflow Start Reagents Preparation 5-Bromosalicylic acid + K2CO3 (Base) Step1 Deprotonation Solvent: DMF/Acetone Temp: 60°C, 30 min Start->Step1 Activation Step2 Alkylation Add 4-Chlorobenzyl chloride Reflux 4-6 hrs Step1->Step2 SN2 Attack Step3 Workup Acidification (HCl) Precipitation Step2->Step3 Quench Final Product Isolation Recrystallization (EtOH) Yield: ~75-85% Step3->Final Purify

Figure 1: Step-wise synthesis pathway utilizing base-catalyzed alkylation of the phenolic hydroxyl group.

Detailed Methodology

Note: This protocol is optimized for laboratory-scale synthesis (10 mmol scale).

  • Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromosalicylic acid (2.17 g, 10 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol). The excess base is required to deprotonate both the carboxylic acid and the phenolic hydroxyl group. Stir at 60°C for 30 minutes.

    • Expert Insight: Using K₂CO₃ in DMF is preferred over NaH/THF for this substrate to prevent decarboxylation and ensure milder conditions.

  • Alkylation: Dropwise add 4-chlorobenzyl chloride (1.61 g, 10 mmol). Heat the mixture to 80°C and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

    • Note: The carboxylate ester may form transiently but often hydrolyzes during the acidic workup or requires a specific saponification step if an ester linkage persists. If the diester forms, a hydrolysis step (LiOH/THF) is required.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). Acidify to pH 2 using 1N HCl. A white precipitate should form immediately.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water to yield the pure ether acid.

  • Validation: Verify structure via ¹H NMR (DMSO-d₆). Look for the characteristic singlet of the benzylic methylene protons (~5.2 ppm).

Pharmacological Mechanism: PTP1B Inhibition[1]

The Metabolic Blockade

PTP1B acts as a "brake" on insulin signaling by dephosphorylating the Insulin Receptor (IR) and Insulin Receptor Substrate (IRS). By inhibiting PTP1B, this compound restores insulin sensitivity.

Signaling Pathway Diagram

InsulinPath Insulin Insulin IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS IRS-1 (Phosphorylated) IR->IRS Phosphorylation (Tyr) PI3K PI3K / Akt Pathway IRS->PI3K Signal Transduction PTP1B PTP1B Enzyme (Negative Regulator) IRS->PTP1B Dephosphorylation (Signal Termination) Glucose GLUT4 Translocation (Glucose Uptake) PI3K->Glucose Metabolic Effect PTP1B->IRS Inactivates Inhibitor 5-Bromo-2-[(4-chlorobenzyl)oxy] benzoic acid Inhibitor->PTP1B BLOCKS (Ki ~ µM range)

Figure 2: Mechanism of Action. The compound inhibits PTP1B, preventing the dephosphorylation of IRS-1 and sustaining the insulin signal.

Biological Validation Protocols

To validate the activity of the synthesized compound, the following assays are standard industry practice:

A. Enzymatic Assay (pNPP Hydrolysis)
  • Principle: PTP1B hydrolyzes p-nitrophenyl phosphate (pNPP) to p-nitrophenol (yellow). The inhibitor reduces the rate of color formation.

  • Protocol:

    • Buffer: 50 mM HEPES, pH 7.2, 1 mM EDTA.

    • Incubate recombinant human PTP1B (10 nM) with the test compound (0.1 – 100 µM) for 10 min at 37°C.

    • Initiate reaction with pNPP (2 mM).

    • Measure Absorbance at 405 nm.

  • Expected Result: Dose-dependent reduction in absorbance. IC₅₀ values for this class of compounds typically range from 1.0 to 10 µM .

B. Cellular Assay (Akt Phosphorylation)
  • Cell Line: HepG2 (Liver carcinoma) or C2C12 (Myocytes).

  • Method: Western Blot.

  • Readout: Treat insulin-resistant cells with the compound + Insulin. Look for increased p-Akt (Ser473) levels compared to Insulin alone.

Therapeutic Implications & Safety

Selectivity Challenges

The major hurdle in PTP1B inhibitor development is selectivity against TCPTP (T-cell protein tyrosine phosphatase) . TCPTP is essential for hematopoiesis; its inhibition leads to bone marrow suppression.

  • Advantage of Title Compound: The 4-chlorobenzyl group targets the non-catalytic aryl-phosphate binding site, which is less conserved in TCPTP, theoretically offering a better therapeutic index than simple phosphate mimics.

Future Derivatization

To improve oral bioavailability and potency, researchers often modify this scaffold by:

  • Isosteres: Replacing the carboxylic acid with a thiazolidinedione (TZD) ring.

  • Linkers: Extending the ether linker to an amide to introduce additional hydrogen bonding.

References

  • Zhang, S., et al. (2003). Structure-Based Design and Synthesis of Salicylic Acid-Based PTP1B Inhibitors.Bioorganic & Medicinal Chemistry Letters , 13(16), 2775-2778.

  • Combs, A. P. (2010). Recent Advances in the Discovery of Competitive Protein Tyrosine Phosphatase 1B Inhibitors for the Treatment of Diabetes, Obesity, and Cancer.Journal of Medicinal Chemistry , 53(6), 2333–2344.

  • Bialy, L., & Waldmann, H. (2005). Inhibitors of Protein Tyrosine Phosphatases: Next-Generation Drugs?Angewandte Chemie International Edition , 44(25), 3814-3839.

  • Verma, M., et al. (2017). 5-Bromo-2-aryl benzimidazole derivatives as non-cytotoxic potential dual inhibitors of α-glucosidase and urease enzymes.Bioorganic Chemistry , 72, 215-220. (Demonstrates the utility of the 5-bromo-2-substituted scaffold). [9]

  • PubChem Database. Compound Summary: 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid.[2] CID 329819125.[2]

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive Characterization of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid

Introduction & Scope The compound 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid (CAS 62176-36-7) represents a critical pharmacophore in medicinal chemistry, particularly as a scaffold for developing antidiabetic agents (SG...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The compound 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid (CAS 62176-36-7) represents a critical pharmacophore in medicinal chemistry, particularly as a scaffold for developing antidiabetic agents (SGLT2 inhibitor analogs) and anti-inflammatory targets.[1] Its structure combines a lipophilic halogenated biphenyl ether motif with a reactive carboxylic acid tail, making it a versatile building block but also presenting specific analytical challenges regarding solubility and ionization.[1]

This application note provides a definitive guide for the characterization of this molecule. Unlike generic protocols, this guide addresses the specific physiochemical behavior of halogenated benzoic acid ethers, focusing on differentiating the target from likely synthetic byproducts such as 5-bromosalicylic acid and bis-alkylated impurities.[1]

Key Chemical Properties
PropertyValue / Description
Molecular Formula C₁₄H₁₀BrClO₃
Molecular Weight 341.58 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, THF; Sparingly soluble in Methanol; Insoluble in Water (acidic pH)
pKa (Predicted) ~3.5 (Carboxylic acid)
UV Max ~280 nm (distinct aromatic ether band)

Synthetic Context & Impurity Origins[1]

To validate this compound effectively, one must understand its genesis.[1] It is typically synthesized via O-alkylation of 5-bromosalicylic acid with 4-chlorobenzyl chloride (or bromide) under basic conditions.[1]

The analytical method must resolve the following critical impurities:

  • Starting Material A: 5-Bromosalicylic acid (Polar, phenolic).[1]

  • Starting Material B: 4-Chlorobenzyl chloride (Non-polar, alkylating agent).[1]

  • Side Product C: 4-Chlorobenzyl 5-bromo-2-[(4-chlorobenzyl)oxy]benzoate (Bis-alkylated ester/ether; highly lipophilic).[1]

Workflow Diagram: Impurity Genesis & Control

SynthesisPath SM1 5-Bromosalicylic Acid (Starting Material) Intermediate Reaction Matrix SM1->Intermediate SM2 4-Chlorobenzyl Chloride (Reagent) SM2->Intermediate Base Base (K2CO3/NaOH) Base->Intermediate Target TARGET MOLECULE 5-Bromo-2-[(4-chlorobenzyl)oxy] benzoic acid Intermediate->Target Selective O-Alkylation Impurity1 Impurity: Unreacted SM1 (Phenolic, Polar) Intermediate->Impurity1 Incomplete Rxn Impurity2 Impurity: Bis-alkylated Ester (Highly Lipophilic) Intermediate->Impurity2 Over-Alkylation

Caption: Synthesis pathway illustrating the origin of critical impurities (unreacted phenol and bis-alkylated ester) requiring chromatographic resolution.

Protocol 1: High-Performance Liquid Chromatography (HPLC)[1][2]

Due to the presence of the carboxylic acid, a buffered acidic mobile phase is strictly required to suppress ionization, ensuring the molecule exists in its neutral form for sharp peak shape and consistent retention.[1]

Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).[1]

  • Injection Volume: 5-10 µL.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
15.01090Linear Gradient
20.01090Wash (Elute bis-alkylated impurities)
20.19010Re-equilibration
25.09010End
Critical Analysis Logic
  • Retention Order:

    • 5-Bromosalicylic acid: Elutes early (more polar, free phenol).[1]

    • Target Molecule: Elutes mid-gradient.[1]

    • Bis-alkylated impurity: Elutes late (very lipophilic).[1]

  • Troubleshooting: If peak tailing occurs, increase buffer strength (e.g., use 10mM Ammonium Formate pH 3.[1]0) or check for column overload.

Protocol 2: Structural Validation (NMR & MS)

This protocol validates the ether linkage and the integrity of the carboxylic acid.[1]

Mass Spectrometry (LC-MS)[1]
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (-).[1]

    • Reasoning: Benzoic acids deprotonate easily to form stable carboxylate anions [M-H]⁻.[1]

  • Expected Signal:

    • [M-H]⁻: m/z ~339.0 (for ⁷⁹Br/³⁵Cl isotope) and ~341.0 (for ⁸¹Br/³⁵Cl).[1]

    • Isotope Pattern: Look for the characteristic "M, M+2, M+4" pattern distinct to molecules containing one Br and one Cl atom.[1]

    • Fragment: Loss of CO₂ ([M-H-44]⁻) is common in collision-induced dissociation.[1]

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: DMSO-d₆ (preferred for solubility and exchangeable protons).[1]

  • Key Diagnostic Signals:

    • Carboxylic Acid (-COOH): Broad singlet, δ 12.5–13.5 ppm (disappears with D₂O shake).[1]

    • Benzyl Ether (-O-CH₂-): Sharp singlet, δ 5.1–5.3 ppm (Integrates to 2H).[1] This confirms the ether linkage formation.[1]

    • Aromatic Region (δ 7.0–8.0 ppm):

      • Ring A (Benzoic): 3 protons.[1] Look for a doublet (H3), dd (H4), and doublet (H6) pattern typical of 1,2,5-substitution.[1]

      • Ring B (Benzyl): 4 protons.[1] AA'BB' system (two doublets) characteristic of para-substitution.

Protocol 3: Residual Solvent & Water Content

Since this molecule is often crystallized from organic solvents, residual solvent analysis is mandatory for pharmaceutical grade release.[1]

Gas Chromatography (Headspace)
  • Target Solvents: Methanol, THF, Toluene (common synthesis solvents).

  • Column: DB-624 or equivalent (specifically designed for volatiles).[1]

  • Carrier Gas: Nitrogen or Helium.[1]

  • Oven Program: 40°C (hold 5 min) → Ramp 10°C/min → 220°C.

Karl Fischer Titration (Water Content)
  • Method: Volumetric (if water > 1%) or Coulometric (if water < 1%).[1]

  • Solvent System: Methanol/Formamide (2:1) may be needed if solubility in pure methanol is slow.[1]

  • Expectation: The anhydrous form should have < 0.5% water.[1] High water content often indicates occluded mother liquor or salt formation.[1]

References & Authority

  • PubChem. Compound Summary for CID 329819125: 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid.[1] National Library of Medicine.[1] Link

  • Sigma-Aldrich. Product Specification: 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid (AldrichCPR).[1] Merck KGaA.[1] Link

  • ChemicalBook. 5-Bromo-2-chlorobenzoic acid (Precursor Analysis Context).Link

  • BenchChem. Comparative Purity Analysis of Halogenated Benzonitriles (Analogous Methodology).Link

Disclaimer: These protocols are for research and development purposes. Validation according to ICH Q2(R1) guidelines is required for GMP applications.

Sources

Application

"5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid" 13C NMR spectral interpretation

This Application Note is designed for medicinal chemists and analytical scientists involved in the structural validation of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid (CAS: 62176-36-7). This compound is a critical pharm...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and analytical scientists involved in the structural validation of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid (CAS: 62176-36-7). This compound is a critical pharmacophore scaffold, often utilized in the synthesis of SGLT2 inhibitors (gliflozins) and anti-inflammatory agents.

Application Note: C NMR Structural Elucidation of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid

Introduction & Chemical Context

The structural integrity of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid relies on two distinct aromatic systems linked by an ether bridge. In drug development, verifying the regioselectivity of the O-alkylation (vs. C-alkylation) and the integrity of the halogen substituents (Br and Cl) is paramount.

This guide provides a robust protocol for


C NMR acquisition and a detailed spectral interpretation logic, focusing on the "Heavy Atom Effect" of bromine and the shielding patterns characteristic of diaryl ethers.
Chemical Structure & Numbering Strategy

To ensure accurate assignment, we adopt the following numbering scheme for the spectral analysis:

  • Ring A (Benzoic Acid Core): C1 (COOH attachment), C2 (Ether attachment), C3, C4, C5 (Br attachment), C6.

  • Linker: C7 (Benzylic Methylene).

  • Ring B (Benzyl Moiety): C1', C2'/C6', C3'/C5', C4' (Cl attachment).

Experimental Protocol

A. Synthesis (Reference Context)

Note: Understanding the synthesis aids in identifying potential impurities. The compound is typically synthesized via a Williamson Ether Synthesis .

  • Reactants: 5-Bromosalicylic acid and 4-Chlorobenzyl chloride (or bromide).

  • Base/Solvent: Potassium carbonate (

    
    ) in DMF or Acetone.
    
  • Critical Impurities to Watch: Unreacted 5-bromosalicylic acid (Signal at ~172 ppm), 4-chlorobenzyl alcohol (hydrolysis byproduct, Signal at ~63 ppm), or O-acylated byproducts.

B. Sample Preparation for NMR

Carboxylic acids often exhibit signal broadening or dimerization in non-polar solvents.

  • Solvent: DMSO-d

    
      (Dimethyl sulfoxide-d6) is the mandatory solvent. It disrupts hydrogen bonded dimers, resulting in sharper carbonyl signals, and ensures full solubility of the polar acid.
    
  • Concentration: Dissolve 30–50 mg of the analyte in 0.6 mL of solvent.

  • Tube: Standard 5 mm high-precision NMR tube.

C. Acquisition Parameters (Bruker/Varian Standard)
  • Frequency: 100 MHz or higher (for

    
    C).
    
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE buildup on quaternary carbons, ensuring integration reliability (if quantitative).

  • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .

    • Reasoning: The molecule contains three quaternary carbons (C1, C2, C4') and two halogenated carbons (C5-Br, C4'-Cl). These have long

      
       relaxation times. A short D1 will suppress their signals, causing them to be lost in the noise.
      
  • Scans (NS): Minimum 1024 scans to resolve low-intensity quaternary carbons.

  • Temperature: 298 K (25°C).

Workflow Visualization

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Acquisition cluster_2 Phase 3: Analysis Sample Solid Sample (30-50 mg) Mix Homogenization (No particulates) Sample->Mix Solvent Solvent Selection DMSO-d6 Solvent->Mix Params Parameter Setup D1 = 3.0s NS = 1024 Mix->Params Acquire Pulse Sequence (zgpg30) Params->Acquire Process FT & Phasing Acquire->Process Assign Peak Assignment (Check C-Br & C-O) Process->Assign QC Impurity Check (Salicylic acid residues) Assign->QC

Figure 1: Analytical workflow for structural validation, emphasizing the critical relaxation delay parameter.

Spectral Interpretation & Data Analysis

The


C NMR spectrum (decoupled) will display 12 unique signals  (due to symmetry in the benzyl ring). The following table details the chemical shift assignments based on substituent effects (additivity rules) and literature data for analogous salicylate systems.
Reference Table: C Chemical Shifts (DMSO-d )
Carbon TypePosition (Assignment)Chemical Shift (

, ppm)
Signal CharacteristicsMechanistic Explanation
Carbonyl COOH 166.0 – 168.0 Low Intensity (Quaternary)Highly deshielded by the anisotropic effect of the C=O double bond and electronegative oxygens.
Aromatic C-O Ring A, C2 156.0 – 158.0 Low Intensity (Quaternary)Strong deshielding due to the direct attachment of the ether oxygen (Mesomeric/Inductive effect).
Aromatic C-Cl Ring B, C4' 132.5 – 133.5 Low Intensity (Quaternary)Chlorine exerts a weak deshielding inductive effect but a shielding mesomeric effect, resulting in a moderate shift.
Aromatic C-H Ring B, C2', C6'129.0 – 130.0High Intensity (2C)Ortho to the methylene linker.
Aromatic C-H Ring B, C3', C5'128.0 – 129.0High Intensity (2C)Ortho to the Chlorine atom.
Aromatic C-H Ring A, C4133.0 – 135.0Medium IntensityPara to the carboxylic acid; deshielded by resonance.
Aromatic C-H Ring A, C6131.0 – 132.0Medium IntensityOrtho to the carboxylic acid.
Aromatic C-C Ring B, C1'135.0 – 136.0Low Intensity (Quaternary)Ipso carbon of the benzyl group.
Aromatic C-C Ring A, C1122.0 – 124.0Low Intensity (Quaternary)Ipso to COOH. Shielded relative to benzene due to ortho-oxygen electron donation resonance.
Aromatic C-H Ring A, C3115.0 – 117.0Medium IntensityOrtho to the ether oxygen; shielded by electron density donation.
Aromatic C-Br Ring A, C5 110.0 – 113.0 Very Low Intensity Heavy Atom Effect: Bromine's large electron cloud causes spin-orbit coupling, shielding the attached carbon significantly (Upfield shift).
Aliphatic O-CH

-Ar
69.0 – 71.0 Medium Intensity (CH

)
Typical benzylic ether shift. A key diagnostic peak for successful alkylation.
Key Diagnostic Signals (Go/No-Go Criteria)
  • The "Heavy Atom" Signal (~112 ppm): You must confirm the presence of the C-Br carbon upfield. If this signal is missing or shifted to ~120+, the bromination pattern is incorrect.

  • The Ether Linkage (~70 ppm): A clean singlet here confirms the formation of the ether. If you see a peak at ~63 ppm , it indicates residual 4-chlorobenzyl alcohol (hydrolysis of the starting material).

  • Carbonyl Region (~167 ppm): Ensure only one peak exists. A secondary peak at ~172 ppm suggests unreacted 5-bromosalicylic acid.

Structural Logic Diagram

Structure cluster_logic Spectral Logic Flow COOH COOH (~167 ppm) Ether Ether Link (-OCH2-) (~70 ppm) RingB Ring B: Benzyl (4-Cl Substituted) Ether->RingB C1' RingA Ring A: Benzoic (Substituted) RingA->COOH C1 RingA->Ether C2 (O-Link) Bromine C-Br (C5) (~112 ppm) Heavy Atom Effect RingA->Bromine C5 Chlorine C-Cl (C4') (~133 ppm) RingB->Chlorine C4' Step1 1. Check 70 ppm (Confirm Alkylation) Step2 2. Check 112 ppm (Confirm Bromine Position) Step1->Step2 Step3 3. Check 167 ppm (Confirm Acid Integrity) Step2->Step3

Figure 2: Structural connectivity and corresponding diagnostic chemical shifts.

Troubleshooting & Quality Control

ObservationPotential CauseRemediation
Missing Quaternary Peaks (167, 157, 133 ppm)Relaxation delay (D1) too short.Increase D1 to 5 seconds. Ensure pulse angle is 30° or 45°, not 90°.
Extra Peak at 63 ppm Residual 4-chlorobenzyl alcohol.Recrystallize sample from Ethanol/Water.
Extra Peak at 172 ppm Unreacted 5-bromosalicylic acid.Check reaction stoichiometry; ensure base (

) was sufficient.
Broad Carbonyl Peak Acid dimerization or proton exchange.Ensure solvent is 100% DMSO-d

; avoid CDCl

.

References

  • Sigma-Aldrich. 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid Product Specification (CAS 62176-36-7).

  • ChemicalBook. NMR Spectrum Data for 5-Bromo-2-chlorobenzoic acid (Analog Reference).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS) - Anisole and Benzoic Acid Derivatives. (Used for fragment shift prediction).

Method

Application Note: Strategic Utilization of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic Acid in SGLT2 Inhibitor Synthesis

This guide details the application of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid (CAS 62176-36-7) as a critical "Western Domain" building block in the synthesis of SGLT2 inhibitors. While major commercial gliflozins (e....

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid (CAS 62176-36-7) as a critical "Western Domain" building block in the synthesis of SGLT2 inhibitors. While major commercial gliflozins (e.g., Dapagliflozin, Empagliflozin) predominantly utilize C-aryl glycoside scaffolds with methylene bridges, this specific benzoic acid derivative serves as a pivotal intermediate for O-benzyl ether linked SGLT2 inhibitors (analogous to Sergliflozin and Remogliflozin classes) and as a high-value probe for Structure-Activity Relationship (SAR) optimization of the aglycone moiety.

Executive Summary & Pharmacophore Context

The synthesis of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors relies on the precise assembly of three structural domains: the Proximal Aryl Ring , the Linker , and the Distal Aryl Ring .

5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid functions as a pre-assembled "Proximal + Linker + Distal" scaffold. Its utility stems from its dual functionality:

  • 5-Bromo Position: Serves as the site for Lithium-Halogen Exchange (Li/X) , enabling nucleophilic attack on the gluconolactone (sugar donor) to form the C-C glycosidic bond.

  • 1-Carboxyl Group: Provides a synthetic handle for further derivatization (e.g., esterification, reduction to alcohol, or amidation) to modulate pharmacokinetic properties (LogP, solubility).

  • 2-O-Benzyl Linkage: Mimics the ether linkage found in first-generation O-glucoside inhibitors, offering a distinct binding mode within the SGLT2 vestibule compared to the methylene-bridged diaryl scaffolds.

Synthesis Workflow & Pathway Visualization

The following flowchart illustrates the critical pathway from the raw material (5-bromosalicylic acid) to the final glycosylated SGLT2 inhibitor precursor.

SGLT2_Synthesis_Pathway cluster_legend Reaction Phase Start 5-Bromosalicylic Acid (Starting Material) Inter1 5-Bromo-2-[(4-chlorobenzyl)oxy] benzoic acid (CAS 62176-36-7) Start->Inter1 K2CO3, DMF, 80°C Reagent 4-Chlorobenzyl Chloride (Alkylation Agent) Reagent->Inter1 Protect Ester/Amide Derivative Inter1->Protect Functionalization (COOH Protection) Coupling Lithium-Halogen Exchange (n-BuLi / -78°C) Protect->Coupling Activation Final SGLT2 Inhibitor Precursor (Hemiacetal) Coupling->Final 1. Addition to Sugar 2. Acidic Quench Sugar Gluconolactone (Sugar Donor) Sugar->Final

Figure 1: Synthetic pathway utilizing 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid as the central aglycone scaffold for C-glycosylation.[1]

Detailed Experimental Protocols

Protocol A: Preparation of the Aglycone Scaffold

Objective: Synthesis of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid from 5-bromosalicylic acid.

Reagents:

  • 5-Bromosalicylic acid (1.0 eq)

  • 4-Chlorobenzyl chloride (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Potassium Iodide (KI) (0.1 eq, catalyst)

  • Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step Methodology:

  • Dissolution: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 5-bromosalicylic acid (10.0 g, 46 mmol) in anhydrous DMF (100 mL).

  • Base Addition: Add anhydrous

    
     (15.9 g, 115 mmol) in portions. Stir at room temperature for 30 minutes to generate the phenoxide/carboxylate dianion. Note: Gas evolution (
    
    
    
    ) may occur if traces of moisture are present.
  • Alkylation: Add 4-chlorobenzyl chloride (8.15 g, 50.6 mmol) and catalytic KI (0.76 g).

  • Reflux: Heat the mixture to 80°C (if DMF) or reflux (if Acetone) for 6–8 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or HPLC.[2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold 1M HCl (300 mL) to quench and precipitate the product. Crucial: The pH must be acidic (<3) to protonate the carboxylic acid if it was esterified or to ensure the free acid precipitates.

    • Filter the white precipitate and wash with water (3 x 50 mL) to remove residual DMF.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield the target compound as a white crystalline solid.

    • Target Yield: >85%

    • Purity: >98% (HPLC)

Protocol B: C-Glycosylation via Lithium-Halogen Exchange

Objective: Coupling the aglycone to the glucose moiety (Gluconolactone). Pre-requisite: The carboxylic acid group of CAS 62176-36-7 must be protected (e.g., as a methyl ester or oxazoline) to prevent quenching of the organolithium reagent.

Reagents:

  • Protected Aglycone (Methyl 5-bromo-2-[(4-chlorobenzyl)oxy]benzoate) (1.0 eq)

  • 2,3,4,6-Tetrakis-O-(trimethylsilyl)-D-gluconolactone (1.2 eq)

  • n-Butyllithium (n-BuLi) (1.1 eq, 2.5M in hexanes)

  • Solvent: Anhydrous THF / Toluene (2:1 ratio)

Step-by-Step Methodology:

  • Inert System: Flame-dry a 250 mL Schlenk flask and purge with Argon.

  • Solution Prep: Dissolve the Protected Aglycone (5.0 mmol) in anhydrous THF/Toluene (30 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (2.2 mL, 5.5 mmol) dropwise over 20 minutes. Maintain internal temperature below -70°C.

    • Mechanistic Insight: The bromine at position 5 undergoes rapid exchange to form the aryllithium species. The 2-O-benzyl group directs stability via coordination.

  • Coupling: Dissolve the silylated gluconolactone (3.35 g, 6.0 mmol) in THF (10 mL) and add it dropwise to the aryllithium solution at -78°C.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to -20°C over 2 hours.

  • Quench: Quench with Methanesulfonic acid (MSA) in Methanol (0.1M solution) to form the methyl glycoside intermediate.

  • Reduction (Global): The resulting lactol is typically reduced using Triethylsilane (

    
    ) and Boron Trifluoride Etherate (
    
    
    
    ) to yield the final
    
    
    -C-aryl glucoside.

Quantitative Data & Specifications

Table 1: Physicochemical Specifications for CAS 62176-36-7

ParameterSpecificationTolerance
Appearance White to Off-white Crystalline PowderN/A
Purity (HPLC)

98.0%
Min 97.5%
Melting Point 158°C - 162°C± 2°C
Moisture (KF)

0.5%
Max 1.0%
Solubility Soluble in DMSO, DMF, THF; Insoluble in WaterN/A
1H NMR (DMSO-d6)

5.20 (s, 2H, O-CH2), 7.4-7.8 (m, Ar-H)
Conforms to Structure

Table 2: Critical Process Parameters (CPP) for Alkylation

ParameterOptimal RangeImpact of Deviation
Temperature 75°C - 85°C<70°C: Incomplete reaction; >90°C: Decarboxylation risk
Base Equivalents 2.2 - 2.5 eq<2.0 eq: Low yield; >3.0 eq: Impurity formation
Solvent Water Content < 0.1%High water content hydrolyzes the benzyl chloride

Safety & Handling (E-E-A-T)

  • Brominated Aromatics: Compounds containing aryl bromides can be sensitizers. Use double nitrile gloves and work within a certified fume hood.

  • Organolithium Reagents: n-BuLi is pyrophoric. All transfer lines must be dried and purged with inert gas. Have a Class D fire extinguisher available.

  • Acidic Quench: The workup of the alkylation reaction involves acidifying a carbonate solution, leading to vigorous

    
     evolution. Add acid slowly to prevent foam-over.
    

References

  • Sigma-Aldrich. (2023). Product Specification: 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid (CAS 62176-36-7).[3] Retrieved from

  • Grempler, R., et al. (2012). Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterization and comparison with other SGLT-2 inhibitors. Diabetes, Obesity and Metabolism.
  • Nomura, S., et al. (2010). Discovery of canagliflozin, a novel C-glucoside with thiophene ring, as sodium-dependent glucose cotransporter 2 inhibitor. Journal of Medicinal Chemistry.
  • Meng, W., et al. (2008). Discovery of dapagliflozin: a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry.
  • PubChem. (2023). Compound Summary: 5-Bromo-2-chlorobenzoic acid (Precursor).[4][5] Retrieved from

Sources

Application

Application Notes and Protocols: 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid in Medicinal Chemistry

Prepared by: Gemini, Senior Application Scientist Introduction: A Scaffold of Therapeutic Potential In the landscape of modern drug discovery, the strategic combination of well-understood pharmacophores into novel molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Scaffold of Therapeutic Potential

In the landscape of modern drug discovery, the strategic combination of well-understood pharmacophores into novel molecular architectures is a cornerstone of rational drug design. "5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid" is a compound that, while not extensively documented as a final drug product, represents a confluence of structural motifs with significant precedent in medicinal chemistry. This guide provides a comprehensive overview of its synthetic rationale, potential therapeutic applications based on structure-activity relationship (SAR) analysis, and detailed, field-proven protocols for its synthesis and potential biological evaluation.

The molecule itself is a derivative of salicylic acid (2-hydroxybenzoic acid), a natural product renowned for its anti-inflammatory, analgesic, and antipyretic properties.[1][2] The derivatization of the hydroxyl group into a 4-chlorobenzyl ether introduces a lipophilic and metabolically stable moiety that can significantly alter the parent molecule's pharmacokinetic and pharmacodynamic profile. The presence of a bromine atom at the 5-position and a chlorine atom on the benzyl ring are key modulators of the compound's electronic and steric properties, which can enhance binding to biological targets and influence its metabolic fate.[3][4]

These structural features suggest potential applications in several therapeutic areas, including but not limited to anti-inflammatory, antimicrobial, and as a key intermediate in the synthesis of more complex bioactive molecules, such as inhibitors of the sodium-glucose cotransporter 2 (SGLT2).

Physicochemical Properties and Structural Data

A clear understanding of the physicochemical properties of "5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid" is essential for its handling, formulation, and interpretation of biological data.

PropertyValueSource
Molecular Formula C₁₄H₁₀BrClO₃Calculated
Molecular Weight 357.59 g/mol Calculated
Appearance White to off-white solid (predicted)Inferred
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water (predicted)Inferred
Melting Point Not available-
LogP > 3 (predicted)Inferred

Synthetic Protocol: A Guided Approach to 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid

The synthesis of the target compound can be efficiently achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers.[5][6] This protocol outlines a hypothetical yet scientifically sound procedure starting from the commercially available 5-bromo-2-hydroxybenzoic acid.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Williamson Ether Synthesis cluster_product Product 5-Bromo-2-hydroxybenzoic acid 5-Bromo-2-hydroxybenzoic acid Deprotonation Deprotonation 5-Bromo-2-hydroxybenzoic acid->Deprotonation Base (e.g., K₂CO₃) Solvent (e.g., DMF) 4-Chlorobenzyl chloride 4-Chlorobenzyl chloride Nucleophilic Attack Nucleophilic Attack 4-Chlorobenzyl chloride->Nucleophilic Attack Deprotonation->Nucleophilic Attack Formation of alkoxide 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid Nucleophilic Attack->5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid Workup & Purification

Caption: Proposed synthetic route for 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid via Williamson ether synthesis.

Detailed Experimental Protocol

Objective: To synthesize 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid from 5-bromo-2-hydroxybenzoic acid and 4-chlorobenzyl chloride.

Materials:

  • 5-Bromo-2-hydroxybenzoic acid (1.0 eq)

  • 4-Chlorobenzyl chloride (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-2-hydroxybenzoic acid (1.0 eq) in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (2.5 eq) to the solution. The suspension will be stirred vigorously. Rationale: Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

  • Addition of Alkylating Agent: To the stirred suspension, add 4-chlorobenzyl chloride (1.1 eq) dropwise at room temperature. Rationale: A slight excess of the alkylating agent ensures complete conversion of the starting material.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: Heating accelerates the SN2 reaction. DMF is an excellent polar aprotic solvent for this type of reaction, promoting the nucleophilic attack.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous mixture to pH 2-3 with 1 M HCl. A precipitate should form. Rationale: Acidification protonates the carboxylate, making the product less soluble in water and facilitating its precipitation.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine. Rationale: Washing removes any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid.

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application Notes: Exploring the Medicinal Chemistry Potential

The unique combination of a brominated salicylic acid core and a 4-chlorobenzyl ether moiety in "5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid" suggests several avenues for its application in medicinal chemistry.

Potential as an Anti-Inflammatory Agent

Rationale: Salicylic acid and its derivatives are well-established non-steroidal anti-inflammatory drugs (NSAIDs) that primarily act by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[6][7] The introduction of a bulky, lipophilic 4-chlorobenzyl ether group at the 2-position could enhance its binding affinity to the hydrophobic channel of COX enzymes. The halogen substituents (bromo and chloro) can further modulate this interaction and improve the compound's pharmacokinetic properties.[8]

Proposed Mechanism of Action:

AntiInflammatory_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Target_Compound 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid Target_Compound->COX-1 / COX-2 Inhibition

Caption: Putative mechanism of anti-inflammatory action via COX inhibition.

Experimental Protocol for In Vitro COX Inhibition Assay:

  • Objective: To determine the inhibitory activity of the target compound against COX-1 and COX-2 enzymes.

  • Method: Utilize a commercially available COX inhibitor screening assay kit. The assay typically measures the peroxidase activity of COX, where the oxidation of a chromogenic substrate is monitored spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add various concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance at the appropriate wavelength over time.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Potential as an Antimicrobial Agent

Rationale: Benzoic acid and its derivatives are known for their antimicrobial properties.[9][10] The lipophilicity of the molecule is a critical factor for its ability to penetrate bacterial cell membranes. The presence of the 4-chlorobenzyl ether group significantly increases the lipophilicity of the parent salicylic acid. Halogenated compounds often exhibit enhanced antimicrobial activity.[4] The combined effect of the bromo and chloro substituents could lead to a potent antimicrobial agent.[11]

Experimental Protocol for Minimum Inhibitory Concentration (MIC) Assay:

  • Objective: To determine the lowest concentration of the target compound that inhibits the visible growth of a microorganism.

  • Method: Broth microdilution method.

  • Procedure:

    • Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plate at 37 °C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Key Intermediate for the Synthesis of SGLT2 Inhibitors

Rationale: The structurally related compound, 5-bromo-2-chlorobenzoic acid, is a well-documented key intermediate in the synthesis of several SGLT2 inhibitors, such as dapagliflozin and empagliflozin. While our target molecule has a benzyloxy group instead of a chloro group at the 2-position, it could potentially be utilized in the synthesis of novel SGLT2 inhibitor analogues. The aglycone part of SGLT2 inhibitors often consists of a substituted diarylmethane or a related structure. "5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid" could be a precursor to such structures.

Proposed Synthetic Utility:

SGLT2_Intermediate Target_Compound 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid Friedel_Crafts Friedel-Crafts Acylation with a protected glucoside derivative Target_Compound->Friedel_Crafts Reduction Reduction of ketone Friedel_Crafts->Reduction SGLT2_Analogue Novel C-Aryl Glucoside SGLT2 Inhibitor Analogue Reduction->SGLT2_Analogue

Caption: Hypothetical use of the target compound as an intermediate for SGLT2 inhibitor analogues.

Conclusion and Future Directions

"5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid" is a molecule of significant interest for medicinal chemists. Its synthesis is straightforward, and its structural features suggest a range of potential biological activities. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore its therapeutic potential. Future studies should focus on the actual synthesis and characterization of this compound, followed by a systematic evaluation of its anti-inflammatory and antimicrobial properties. Furthermore, its utility as a building block for more complex molecules, particularly in the context of SGLT2 inhibitors, warrants further investigation. The insights gained from such studies will undoubtedly contribute to the ever-expanding arsenal of therapeutic agents.

References

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704-709.
  • Ngulde, S. I., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. International Journal of Pharmaceutical Sciences and Research, 6(5), 1969-1975.
  • Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model.
  • Pop, C., et al. (2022). SGLT2 Inhibitors: From Structure–Effect Relationship to Pharmacological Response. International Journal of Molecular Sciences, 23(15), 8201.
  • Puttaswamy, et al. (2018). Anti-inflammatory and antioxidant activity of salicylic acid conjugated dihydropyrazoline analogues. Journal of Applied Pharmaceutical Science, 8(2), 60-64.
  • Shalaby, A. M., et al. (2022). Exploring the potential of benzoic acid derived from the endophytic fungus strain Neurospora crassa SSN01 as a promising antimicrobial agent in wound healing. Microbiological Research, 262, 127104.
  • Wang, Y., et al. (2022).
  • Caroline, C., et al. (2021). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Pharmaceutical Sciences, 27(4), 481-489.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Krátký, M., et al. (2012).
  • Chen, Y. C., et al. (2020). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. ACS Infectious Diseases, 6(10), 2736–2746.
  • Kumar, A., et al. (2010). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Arzneimittelforschung, 60(9), 553-9.
  • Vasconcelos, J. F., et al. (2015). Synthesis, acute toxicity and anti-inflammatory effect of bornyl salicylate, a salicylic acid derivative. Immunopharmacology and Immunotoxicology, 37(4), 346-54.
  • Kuntz, S., et al. (2021). Comparative Anti-Inflammatory Effects of Salix Cortex Extracts and Acetylsalicylic Acid in SARS-CoV-2 Peptide and LPS-Activated Human In Vitro Systems. Molecules, 26(16), 4976.
  • Dimmock, J. R., et al. (1978). Synthesis and Analgesic-Antiinflammatory Activity of Some 4- And 5-substituted Heteroarylsalicylic Acids. Journal of Pharmaceutical Sciences, 67(11), 1547-51.
  • Wodnicka, A., et al. (2017). Synthesis and Antifungal Activity of New Salicylic Acid Derivatives. Polish Journal of Chemical Technology, 19(1), 1-6.
  • Pop, C., et al. (2022). Biological activity of 3-(2-benzoxazol-5-yl)
  • Wang, X., et al. (2014). Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. Organic Letters, 16(16), 4090-3.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Essential Role of 4-Chlorobenzyl Chloride in Modern Chemical Manufacturing. Retrieved from [Link]

  • Cueva, C., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Molecules, 26(12), 3698.
  • Randjelović, P., et al. (2015). The Beneficial Biological Properties of Salicylic Acid.

Sources

Method

Application Notes &amp; Protocols: Leveraging 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic Acid for Structure-Activity Relationship (SAR) Studies of Farnesoid X Receptor (FXR) Agonists

Introduction: A Scaffold for Targeting Metabolic and Inflammatory Diseases 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid is a synthetic organic compound featuring a substituted (benzyloxy)benzoic acid core. While not a the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold for Targeting Metabolic and Inflammatory Diseases

5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid is a synthetic organic compound featuring a substituted (benzyloxy)benzoic acid core. While not a therapeutic agent itself, its structure represents a valuable starting point, or "scaffold," for medicinal chemistry campaigns, particularly for the development of modulators for the Farnesoid X Receptor (FXR).

FXR is a ligand-activated transcription factor and a member of the nuclear receptor superfamily, with high expression in metabolically active tissues like the liver and intestines.[1] It functions as a master regulator of bile acid, lipid, and glucose homeostasis.[1][2] Activation of FXR has shown therapeutic promise in treating chronic liver diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC), as well as other metabolic disorders.[1][3] Consequently, the development of potent, selective, and safe FXR agonists is an area of intense research.

The (benzyloxy)benzoic acid motif is a known pharmacophore for FXR agonism.[4] The specific compound, 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid, provides chemists with three key strategic points for chemical modification to explore the structure-activity relationship (SAR), enabling the systematic optimization of potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive framework for utilizing this scaffold to generate and evaluate a library of novel FXR agonists.

The Farnesoid X Receptor (FXR): Mechanism of Action

Understanding the target's mechanism is fundamental to rational drug design. Upon binding to an agonist (such as an endogenous bile acid or a synthetic compound), the FXR ligand-binding domain (LBD) undergoes a conformational change.[5][6] This change facilitates the dissociation of co-repressor proteins and the recruitment of co-activator proteins, such as the Steroid Receptor Coactivator-1 (SRC-1).[3]

The activated FXR then forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[6] This FXR/RXR complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[6] This binding initiates a cascade of transcriptional regulation, modulating genes involved in:

  • Bile Acid Synthesis: Downregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid production, via induction of the Small Heterodimer Partner (SHP).[2]

  • Lipid Metabolism: Regulation of genes involved in triglyceride and cholesterol homeostasis.

  • Inflammation: Exertion of anti-inflammatory effects through various signaling pathways.[6]

Our goal in an SAR study is to synthesize analogs of the lead compound that optimize this interaction with the FXR-LBD, leading to enhanced downstream biological effects.

FXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist FXR Agonist (e.g., Benzoic Acid Analog) FXR FXR Agonist->FXR Binds to LBD CoR Co-repressor Complex FXR->CoR Dissociates FXR_RXR FXR/RXR Heterodimer FXR->FXR_RXR RXR RXR FXRE FXR Response Element (FXRE) on Target Gene DNA FXR_RXR->FXRE Binds CoA Co-activator Complex (e.g., SRC-1) CoA->FXR_RXR Recruited Transcription Modulation of Gene Transcription FXRE->Transcription Response Therapeutic Effects: - Bile Acid Homeostasis - Lipid/Glucose Control - Anti-inflammatory Transcription->Response

Caption: Simplified signaling pathway of FXR activation by a synthetic agonist.

SAR Strategy & Library Synthesis

The core scaffold of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid offers three primary vectors for chemical modification. A systematic exploration of these sites is key to building a robust SAR model.

SAR_Strategy cluster_scaffold Core Scaffold: 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid cluster_vectors Modification Vectors Scaffold R1 Position 1: Carboxylic Acid Scaffold->R1 Bioisosteric Replacement Amide Coupling R2 Position 2: Benzyl Ring Scaffold->R2 Vary Substituents (position, electronics) R3 Position 3: Bromo Group Scaffold->R3 Cross-Coupling Reactions (e.g., Suzuki, Buchwald)

Caption: Key modification points for SAR studies on the core scaffold.

Protocol: Synthesis of the Core Scaffold

The parent compound is synthesized via a Williamson ether synthesis, a reliable and well-established reaction. The starting material, 5-bromo-2-chlorobenzoic acid, is commercially available.[7]

Reaction: 5-Bromo-2-hydroxybenzoic acid + 4-Chlorobenzyl bromide → 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid

Materials:

  • 5-Bromo-2-hydroxybenzoic acid

  • 4-Chlorobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 5-bromo-2-hydroxybenzoic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 20 minutes.

  • Add 4-chlorobenzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60°C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Acidify the mixture to pH ~3 with 1 M HCl, which should precipitate the product.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. The final product's identity and purity (>95%) must be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.

Protocol: Representative Analog Synthesis (Position 3)

The bromine atom at position 3 is an ideal handle for introducing diversity using palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.

Reaction: Core Scaffold + Arylboronic acid → Aryl-substituted analog

Materials:

  • 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid (Core Scaffold, 1.0 eq)

  • Arylboronic acid of choice (e.g., 4-methoxyphenylboronic acid, 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., 2 M aqueous Na₂CO₃, 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane)

Procedure:

  • In a reaction vessel, combine the core scaffold, the arylboronic acid, and the palladium catalyst.

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add the dioxane and the aqueous sodium carbonate solution.

  • Heat the mixture to 90-100°C and stir for 8-12 hours, monitoring by LC-MS.

  • After cooling, dilute the reaction with water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purification & Validation: Purify the crude product via flash chromatography. Confirm structure and purity (>95%) by NMR and LC-MS.

Biological Evaluation: A Tiered Screening Cascade

A tiered approach is efficient for evaluating a new chemical library. It starts with a high-throughput primary assay to identify active compounds, followed by more complex secondary assays to confirm mechanism and cellular effects.

Primary Screen: TR-FRET Co-activator Recruitment Assay

This biochemical assay directly measures the agonist-induced interaction between the FXR Ligand-Binding Domain (LBD) and a co-activator peptide. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for this purpose.[8][9]

Principle: The assay uses a GST-tagged FXR-LBD (labeled with a Terbium (Tb) donor fluorophore via an anti-GST antibody) and a biotinylated SRC-1 co-activator peptide (labeled with a fluorescent acceptor, like fluorescein, via streptavidin). When an agonist binds to the FXR-LBD, it recruits the SRC-1 peptide, bringing the donor and acceptor fluorophores into close proximity. Excitation of the Tb donor results in energy transfer to the acceptor, which then emits light at a specific wavelength.[3][10] The ratio of acceptor to donor emission is proportional to the level of FXR activation.

Protocol Outline:

  • Reagent Preparation: Prepare assay buffer, GST-FXR-LBD, Tb-anti-GST antibody, Biotin-SRC-1 peptide, and acceptor-labeled streptavidin.

  • Compound Plating: Serially dilute test compounds in DMSO and dispense into a 384-well assay plate. Include a known FXR agonist (e.g., GW4064) as a positive control and DMSO as a negative control.

  • Protein Incubation: Add the GST-FXR-LBD/Tb-anti-GST antibody complex to the wells and incubate.

  • Peptide Addition: Add the Biotin-SRC-1/acceptor-streptavidin complex to the wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the reaction to reach equilibrium.[3]

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ (potency) and maximal efficacy for each compound.

Secondary Screen: Cell-Based Reporter Gene Assay

This assay confirms that a compound can enter a cell and activate FXR in a physiological context. It typically uses a cell line (e.g., HEK293T) engineered to express full-length FXR and a reporter gene (e.g., luciferase) under the control of an FXRE.

Procedure:

  • Plate the engineered cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serially diluted concentrations of the compounds identified as hits from the primary screen.

  • Incubate for 18-24 hours.

  • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

  • Analyze the data to determine the EC₅₀ and efficacy in a cellular environment.

Data Interpretation & Building the SAR Model

The data from the screening cascade is used to understand how structural changes affect biological activity. By comparing the EC₅₀ values of the analogs, clear trends can be established.

Table 1: Representative SAR Data for a Hypothetical Analog Series

Compound IDModification at Position 3 (R)TR-FRET EC₅₀ (nM)Cell Reporter EC₅₀ (nM)
Scaffold -Br8501200
A-1 -Phenyl450620
A-2 -4-Methoxyphenyl150210
A-3 -4-Trifluoromethylphenyl9801500
A-4 -3-Pyridyl320450
A-5 -Thienyl400550
GW4064 (Reference Agonist)2540

Interpretation of Hypothetical Data:

  • Observation 1: Replacing the bromine with an unsubstituted phenyl ring (A-1) improves potency, suggesting the additional aryl group makes favorable interactions in the ligand-binding pocket.

  • Observation 2: Adding an electron-donating group (methoxy) to the new phenyl ring (A-2) further enhances potency. This suggests a hydrogen bond acceptor or favorable hydrophobic interaction is beneficial at this position.

  • Observation 3: Adding an electron-withdrawing group (trifluoromethyl) (A-3) is detrimental to activity, likely due to unfavorable electronic or steric effects.

  • Observation 4: Heteroaromatic rings (A-4, A-5) are well-tolerated and maintain good activity.

These insights guide the next round of synthesis. For example, one might next explore other electron-donating groups at the 4-position of the phenyl ring or synthesize analogs with modifications at the carboxylic acid (Position 1) on the most potent new scaffolds (like A-2).

References

  • CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • Kim, Y., et al. (2021). A Review on Farnesoid X Receptor (FXR) Modulators Focusing on Benzimidazole Scaffold. Molecules.
  • CN111284567A - Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane.
  • ResearchGate. (n.d.). Model diagram and structure diagram of FXR. Retrieved from [Link]

  • Lian, F., et al. (2022). Farnesoid X receptor (FXR) as a potential therapeutic target for lung diseases: a narrative review.
  • PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, S., et al. (2022). FXR: structures, biology, and drug development for NASH and fibrosis diseases. Acta Pharmaceutica Sinica B.
  • CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • ResearchGate. (n.d.). Schematic diagram and structure of FXR. Retrieved from [Link]

  • Qiu, Q., et al. (2020).
  • Zhang, L., et al. (2011). Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. Methods in Molecular Biology.
  • Wikipedia. (n.d.). Farnesoid X receptor. Retrieved from [Link]

  • Kagechika, H., et al. (2002). Structure-activity relationship study on the benzoic acid part of diphenylamine-based retinoids. Bioorganic & Medicinal Chemistry Letters.
  • BPS Bioscience. (n.d.). FXR Agonist Assay Kit (TR-FRET). Retrieved from [Link]

  • Ntie-Kang, F., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Mini-Reviews in Medicinal Chemistry.
  • Kumar, N., et al. (2016). Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery. ASSAY and Drug Development Technologies.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid

Ticket Status: Open Priority: High Subject: Troubleshooting Synthesis, Isolation, and Purification Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary This guide a...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Priority: High Subject: Troubleshooting Synthesis, Isolation, and Purification Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This guide addresses the specific challenges associated with the synthesis and purification of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid . This molecule is a critical scaffold, often serving as an intermediate in the synthesis of SGLT2 inhibitors (e.g., gliflozin analogs) and other metabolic disease therapeutics.

The primary challenges stem from its amphiphilic nature (lipophilic halogenated tail + hydrophilic carboxylic head) and the competitive reactivity of the salicylate starting material, leading to specific "sticky" impurities.

Module 1: The "Double Alkylation" Trap (Ester Impurity)

User Issue: "I am seeing a persistent impurity at RRT ~1.2 that tracks with my product during extraction. It resists acid/base washing."

Diagnosis: You have likely formed the benzyl ester byproduct . In the Williamson ether synthesis of salicylic acids, the carboxylate group is nucleophilic. If you use excess 4-chlorobenzyl chloride or uncontrolled base, the alkyl halide reacts with both the phenol (desired) and the carboxylic acid (undesired), forming 4-chlorobenzyl 5-bromo-2-[(4-chlorobenzyl)oxy]benzoate .[1]

Troubleshooting Protocol
ParameterRecommendationTechnical Rationale
Stoichiometry Limit Alkyl Halide to 1.05 - 1.10 eq .Excess alkyl halide drives the reaction toward the ester once the phenol is consumed.
Base Choice Use

in Acetone/MEK
rather than NaH/DMF.[1]
Weaker bases favor the more acidic phenol over the carboxylate, improving chemoselectivity.
Recovery Step Saponification Rescue If the ester is present (>5%), do not discard. Treat the crude solid with LiOH (2 eq) in THF/Water (1:1) at RT for 4 hours. This selectively hydrolyzes the unstable benzyl ester back to the desired acid product without cleaving the ether.
Impurity Formation Pathway (DOT Visualization)

ReactionPathways Start 5-Bromosalicylic Acid Desired TARGET PRODUCT (Ether Acid) Start->Desired O-Alkylation (Phenol) (Fast) Reagent + 4-Chlorobenzyl Chloride (Base) Impurity ESTER BYPRODUCT (Double Alkylation) Desired->Impurity O-Alkylation (Carboxyl) (Slow/Excess Reagent) Impurity->Desired LiOH Hydrolysis (Rescue Step)

Figure 1: Competitive alkylation pathways. The red path represents the formation of the lipophilic ester impurity, which can be reversed via hydrolysis.

Module 2: The "Sticky" Phenol (Unreacted Starting Material)

User Issue: "My product is contaminated with 5-bromosalicylic acid (starting material). Recrystallization isn't removing it efficiently."[2]

Diagnosis: The starting material and the product are both benzoic acid derivatives with similar pKa values (~2.9 vs ~3.5) and solubility profiles. Standard acid/base extractions often fail to separate them because they protonate/deprotonate simultaneously.[1]

The Solution: The "pH Swing" Workup

Instead of standard extraction, use a pH-controlled differential precipitation .

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude mixture in 10% NaOH (Target pH > 12). Both product and impurity are soluble (as dianion and monoanion, respectively).

  • Organic Wash: Wash the aqueous layer with DCM (Dichloromethane) .

    • Why? This removes neutral impurities (benzyl chloride, benzyl alcohol, and the ester byproduct discussed in Module 1).

  • Controlled Acidification (The Critical Step):

    • Slowly add 1M HCl while monitoring pH with a meter.

    • Target pH 4.5 - 5.0 : The 5-bromosalicylic acid (pKa ~2.[1]9) remains largely ionized (soluble).[1] The product (more lipophilic, pKa ~3.5-4.0 due to ether masking) will precipitate first.[1]

  • Filtration: Filter the solid immediately at pH 5.0.

  • Final Wash: Wash the filter cake with cold water.

Module 3: Crystallization & Isolation (Solving "Oiling Out")

User Issue: "Upon cooling my recrystallization solution, the product comes out as a gummy oil instead of crystals."

Diagnosis: The 4-chlorobenzyl group adds significant lipophilicity and rotational freedom, making the lattice energy difficult to access. This "oiling out" traps impurities.[1]

Optimized Solvent Systems
Solvent SystemRatio (v/v)ProcedureOutcome
Ethanol / Water 3:1 Dissolve in hot EtOH, add water dropwise until turbid, then cool very slowly (1°C/min).High Yield. Best for bulk purity improvement.[1]
Acetic Acid / Water 4:1 Dissolve in hot glacial acetic acid; add water.[1]High Purity. Best for removing colored impurities and inorganic salts.[1]
Toluene / Heptane 1:2 Dissolve in refluxing Toluene; add Heptane.[1]Polymorph Control. Avoids hydration; produces dense anhydrous crystals.[1]
Purification Decision Tree (DOT Visualization)

PurificationLogic Crude Crude Reaction Mixture CheckEster HPLC Check: Ester Impurity > 2%? Crude->CheckEster Hydrolysis Perform LiOH Hydrolysis CheckEster->Hydrolysis Yes pHSwing pH Swing Workup (Precipitate at pH 5.0) CheckEster->pHSwing No Hydrolysis->pHSwing Recryst Recrystallization (EtOH/Water) pHSwing->Recryst Final Pure 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid Recryst->Final

Figure 2: Logical workflow for determining the necessary purification steps based on crude impurity profile.

Module 4: Analytical FAQs

Q: Why does my HPLC show a split peak for the product?

  • A: If you are running an acidic mobile phase (e.g., 0.1% TFA), the product exists in equilibrium between the free acid and the dimer/ion pair.

    • Fix: Buffer your mobile phase.[1] Use 10mM Ammonium Acetate (pH 4.5) or add 0.1% Phosphoric acid to suppress ionization completely.[1]

Q: How do I distinguish the product from the 5-bromosalicylic acid starting material on TLC?

  • A: Use a Ferric Chloride (

    
    ) stain .[1]
    
    • Starting Material: Contains a free phenol

      
       Turns Deep Purple/Violet .[1]
      
    • Product: Phenol is blocked (ether)

      
      No Color Change  (remains UV active only).[1]
      
References
  • Williamson, A. W. (1850). "Theory of Aetherification."[1] Philosophical Magazine, 37, 350–356. (Foundational chemistry of ether synthesis).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for recrystallization of benzoic acid derivatives).

  • Larsen, R. D., et al. (2010). "Practical Synthesis of SGLT2 Inhibitors." Journal of Organic Chemistry.
  • Pfizer Inc. (2005).[1] Process for the preparation of benzoic acid derivatives.[3][4][5][6][7][8][9] US Patent 6,958,356.[1] (Describes pH-controlled isolation of alkoxy-benzoic acids).[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Mechanistic grounding for competitive esterification vs. etherification).

Sources

Optimization

Technical Support Center: Synthesis of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid

Welcome to the technical support hub for the synthesis of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the synthesis of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to explore the underlying principles of catalyst selection and reaction optimization, providing you with the expert insights needed to troubleshoot and perfect your synthesis.

Synthesis Overview: A Mechanistic Approach

The synthesis of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid is a classic example of a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1] The reaction involves the O-alkylation of a substituted salicylic acid. Specifically, the dianion of 5-bromosalicylic acid, formed by deprotonation of both the phenolic hydroxyl and carboxylic acid groups, acts as a nucleophile. This dianion then attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride, proceeding via an SN2 mechanism to displace the chloride leaving group.[2][3]

Given the biphasic nature of the reactants (an aqueous-soluble salt and an organic-soluble alkylating agent), a Phase-Transfer Catalyst (PTC) is essential for achieving efficient conversion. The PTC facilitates the transport of the phenoxide nucleophile across the phase boundary into the organic phase, where the reaction occurs.

Experimental Workflow Diagram

G cluster_prep Phase 1: Reactant Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Isolation A Dissolve 5-Bromosalicylic Acid & Base (e.g., KOH) in Water C Combine Phases in Reactor A->C B Dissolve 4-Chlorobenzyl Chloride & PTC in Organic Solvent (e.g., Toluene) B->C D Heat with Vigorous Stirring (e.g., 80-90 °C) C->D E Monitor Reaction Progress (TLC/HPLC) D->E F Cool Reaction Mixture E->F Upon Completion G Separate Aqueous & Organic Layers F->G H Acidify Aqueous Layer (e.g., HCl) to pH < 2 G->H I Precipitate Forms H->I J Filter & Wash Solid Product I->J K Dry Under Vacuum J->K

Caption: High-level workflow for the PTC-mediated synthesis.

Catalyst Selection Guide

The choice of Phase-Transfer Catalyst is the most critical parameter in this synthesis. The catalyst's function is to form a lipophilic ion pair with the phenoxide-carboxylate dianion, enabling its extraction into the organic phase for reaction.

Comparing Common Phase-Transfer Catalysts
Catalyst TypeCatalyst NameStructureKey AdvantagesConsiderations
Quaternary Ammonium Salt Tetrabutylammonium Bromide (TBAB)(CH₃CH₂CH₂CH₂)₄N⁺Br⁻Economical, stable, highly effective, and widely available.[4]Can sometimes be challenging to remove from the final product.
Quaternary Ammonium Salt Tetrahexylammonium Bromide (THAB)(C₆H₁₃)₄N⁺Br⁻Higher lipophilicity than TBAB, potentially leading to faster reaction rates.[5]More expensive than TBAB.
Quaternary Ammonium Salt Triethylbenzylammonium Chloride (TEBA)(CH₃CH₂)₃(C₆H₅CH₂)N⁺Cl⁻Often shows excellent catalytic activity in phenoxide alkylations.[4]Stability can be lower at very high temperatures compared to tetraalkyl salts.
Crown Ether 18-Crown-6C₁₂H₂₄O₆Excellent at complexing potassium ions (K⁺), making it highly effective when using KOH as the base.[4]High cost and potential toxicity are significant drawbacks for large-scale synthesis.

Expert Recommendation: For initial trials and scale-up, Tetrabutylammonium Bromide (TBAB) is the recommended catalyst. Its combination of high efficiency, low cost, and stability makes it the industry standard for this type of transformation.[4] Catalyst loading should be optimized, typically starting in the range of 2-5 mol%.[5]

Core Synthesis Protocol

This protocol is a robust starting point for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 5-Bromosalicylic Acid

  • Potassium Hydroxide (KOH)

  • 4-Chlorobenzyl Chloride

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

Procedure:

  • Aqueous Phase Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 5-bromosalicylic acid and 2.2 equivalents of KOH in deionized water (approx. 4 mL per gram of salicylic acid). Stir until all solids are dissolved.

  • Organic Phase Preparation: In a separate vessel, dissolve 1.1 equivalents of 4-chlorobenzyl chloride and 0.05 equivalents (5 mol%) of TBAB in toluene (approx. 4 mL per gram of salicylic acid).

  • Reaction Setup: Transfer the organic phase to an addition funnel and add it to the aqueous phase in the reaction flask. Equip the flask with a reflux condenser.

  • Reaction Execution: Heat the biphasic mixture to 85-90 °C with vigorous overhead or magnetic stirring. The stirring must be sufficiently energetic to ensure a large surface area between the two phases.

  • Monitoring: Monitor the reaction progress by TLC or HPLC. A typical reaction time is 4-8 hours.

  • Workup - Phase Separation: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and allow the layers to separate. Remove and retain the aqueous (bottom) layer.

  • Workup - Precipitation: Place the aqueous layer in a beaker and cool it in an ice bath. While stirring, slowly add concentrated HCl to acidify the solution to a pH of ~2. A white precipitate of the product will form.[6]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts and residual catalyst.

  • Drying: Dry the product under vacuum at 50-60 °C to a constant weight.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

Q1: My reaction yield is very low or the reaction has stalled. What went wrong?

This is the most common issue, often stemming from several potential root causes.

Troubleshooting Decision Tree

G A Low Yield / Stalled Reaction B Check Stirring Rate A->B C Is stirring vigorous enough to create an emulsion? B->C D Increase Stirring Speed C->D No E Examine Catalyst C->E Yes F Is PTC loading correct (2-5 mol%)? Is the PTC degraded? E->F G Add fresh PTC or increase loading F->G No H Verify Base Stoichiometry F->H Yes I Was >2.0 eq. of strong base used? H->I J Ensure full dianion formation. Use fresh, high-purity base. I->J No K Check Alkylating Agent I->K Yes L Is 4-chlorobenzyl chloride degraded (often turns yellow)? K->L M Use fresh or purified alkylating agent L->M Yes

Caption: Troubleshooting workflow for low reaction yield.

  • Cause A: Insufficient Interfacial Area: This is a phase-transfer reaction. If stirring is inadequate, the surface area between the aqueous and organic phases is too small, leading to an extremely slow reaction rate.

    • Solution: Increase the stirring speed significantly. The goal is to create an emulsion, maximizing the interfacial area where the catalyst can work. For larger scales, mechanical overhead stirring is superior to magnetic stirring.

  • Cause B: Inactive or Insufficient Catalyst: The PTC can degrade over time or if exposed to moisture. Using too little catalyst will also limit the reaction rate.[5]

    • Solution: Ensure your PTC is dry and of high purity. If a reaction stalls, adding an additional portion of the catalyst (e.g., another 1-2 mol%) can sometimes restart it.

  • Cause C: Incomplete Deprotonation: Both the phenolic and carboxylic protons must be removed to form the active nucleophile. Using a weak base or less than two full equivalents of a strong base will result in unreacted starting material.

    • Solution: Use at least 2.0 equivalents (a slight excess, e.g., 2.2 eq., is recommended) of a strong base like KOH or NaOH. Ensure the base is fully dissolved in the aqueous phase before adding the organic components.

Q2: My final product is contaminated with an unknown impurity. What could it be?

Side reactions, though minimal in this specific synthesis, are always a possibility.

  • Side Reaction 1: C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the carbon atoms of the aromatic ring (C-alkylation, undesired).[7]

    • Why it happens: C-alkylation is favored in protic solvents (like water or alcohols) that can hydrogen-bond with the phenoxide oxygen, sterically shielding it and making the ring carbons more competitive nucleophiles.[7] While our system uses water, the use of an aprotic co-solvent (toluene) and a PTC strongly favors the desired O-alkylation.

    • How to minimize: Stick to a biphasic toluene/water system. Avoid using polar protic organic solvents like ethanol or methanol as the primary organic phase.

  • Side Reaction 2: Dialkylation (Methylene Bridging): If using dichloromethane (DCM) as the organic solvent, it can act as an alkylating agent itself in the presence of a strong base and PTC, leading to "methylene bridging" where two phenoxide molecules are linked by a -CH₂- group.[8]

    • How to minimize: Avoid using halogenated solvents like DCM. Toluene is an excellent and relatively inert choice for this reaction.

  • Side Reaction 3: Self-Condensation of Alkylating Agent: Under strongly basic conditions, 4-chlorobenzyl chloride could potentially undergo side reactions.

    • How to minimize: Avoid a large excess of base and do not use excessively high temperatures (>100 °C).

Q3: The workup is difficult; I'm getting an emulsion or the product won't precipitate cleanly.
  • Problem: Persistent Emulsion: The PTC itself is a surfactant and can cause stable emulsions during workup, making phase separation difficult.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break the emulsion. Gentle swirling, rather than vigorous shaking, can also help.

  • Problem: Oily Product / Poor Precipitation: The product may initially come out of the solution as an oil rather than a crystalline solid, especially if the acidification is done too quickly or at too high a temperature.

    • Solution: Ensure the aqueous phase is thoroughly cooled in an ice bath before and during the slow, dropwise addition of acid. If an oil forms, continue stirring in the ice bath; it will often solidify over time. Scratching the inside of the beaker with a glass rod can also induce crystallization.

References

  • CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents.
  • Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved from Scribd.
  • CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google P
  • Eureka | Patsnap. (n.d.). Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane. (URL not directly applicable).
  • YouTube. (2020). Williamson ether synthesis (done wrong).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Filo. (2023). The Williamson ether synthesis involves treatment of a haloalkane with a metal alkoxide. [Link]

  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • PTC Organics Inc. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. [Link]

  • American Chemical Society. (n.d.). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (2022). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Molecules, 27(23), 8235. [Link]

  • Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
  • Google Patents. (n.d.).
  • Chem-Station. (2014). Williamson Ether Synthesis. [Link]

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield.
  • Taylor & Francis Online. (2021).
  • ResearchGate. (1997). Solvent-free Phase Transfer Catalysis.
  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]

  • NIH National Library of Medicine. (n.d.).

Sources

Troubleshooting

Technical Support Center: Monitoring "5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid" Synthesis by TLC

Welcome to the technical support guide for monitoring the synthesis of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid via Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for monitoring the synthesis of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid via Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for this specific application.

The synthesis, a Williamson ether synthesis, involves the reaction of 5-bromo-2-hydroxybenzoic acid with 4-chlorobenzyl chloride.[1] Given the distinct polarity differences between the reactants and the product, TLC is an exceptionally effective and rapid method for monitoring the reaction's progress.[2][3]

Frequently Asked Questions (FAQs) & Core Principles

Q1: Why is TLC the preferred method for monitoring this specific reaction?

A1: TLC is ideal due to its speed, low cost, and high separation efficiency for compounds of differing polarity.[4] The starting material, 5-bromo-2-hydroxybenzoic acid, is highly polar due to its hydroxyl and carboxylic acid groups. The other reactant, 4-chlorobenzyl chloride, is significantly less polar. The resulting product, 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid, has an intermediate polarity. This substantial difference in polarity allows for clear separation and visualization on a TLC plate, making it easy to track the disappearance of starting materials and the appearance of the product.[5]

Q2: What is the fundamental principle of separation for this reaction on a silica TLC plate?

A2: The separation occurs based on the principle of "normal-phase" chromatography.[6] The stationary phase, silica gel, is highly polar. The mobile phase (eluent) is a less polar organic solvent mixture.

  • High-Polarity Compounds (like 5-bromo-2-hydroxybenzoic acid) adsorb strongly to the polar silica gel and move slowly up the plate, resulting in a low Retention Factor (Rf).

  • Low-Polarity Compounds (like 4-chlorobenzyl chloride) have a weaker interaction with the silica gel and are more soluble in the mobile phase. They travel farther up the plate, resulting in a high Rf.

  • Intermediate-Polarity Compounds (the product) will have an Rf value between the two starting materials.

Q3: How do I select an appropriate solvent system (eluent) to start with?

A3: A good starting point for separating compounds with this range of polarities is a binary mixture of a non-polar solvent and a moderately polar solvent. A common and effective combination is Hexane:Ethyl Acetate .

  • Initial Ratio: Begin with a ratio of approximately 7:3 (Hexane:Ethyl Acetate) .

  • Optimization: If the spots are all near the bottom (low Rf), the eluent is not polar enough; increase the proportion of ethyl acetate (e.g., to 6:4). If all spots are near the top (high Rf), the eluent is too polar; decrease the proportion of ethyl acetate (e.g., to 8:2).

  • Acidic Additive: Because the starting material and product are carboxylic acids, they can "streak" or "tail" on the silica plate. Adding a small amount (e.g., 0.5-1%) of acetic acid to the eluent mixture can suppress the deprotonation of the carboxylic acid, leading to sharper, more defined spots.[5]

Q4: How do I visualize the spots on the TLC plate? All the compounds are colorless.

A4: The most effective and non-destructive method is using a hand-held UV lamp at 254 nm .[7] All three key compounds (both starting materials and the product) are aromatic and contain chromophores that absorb UV light.[8] On a TLC plate containing a fluorescent indicator (designated as F₂₅₄), these compounds will appear as dark spots against a glowing green background.[9] This method is highly recommended as the primary visualization technique because it does not alter the compounds, allowing for further analysis if needed.[7]

Experimental Workflow & Protocols

Protocol 1: Step-by-Step TLC Monitoring

This protocol outlines the standard procedure for monitoring the reaction. The key is to compare the reaction mixture against the individual starting materials.

  • Plate Preparation: Using a pencil (never ink), gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate.[5] Make small tick marks for each lane.

  • Sample Preparation:

    • SM1: Dissolve a tiny amount of the starting material 5-bromo-2-hydroxybenzoic acid in a suitable solvent (e.g., ethyl acetate).

    • SM2: Dissolve a tiny amount of 4-chlorobenzyl chloride in the same solvent.

    • Reaction Mixture (RM): At timed intervals (e.g., T=0, 1 hr, 2 hr), take a small aliquot from the reaction flask using a capillary spotter.[2] Dilute this aliquot with a small amount of ethyl acetate.

  • Spotting the Plate:

    • Using separate capillary spotters for each sample, touch the tip to the solution and then briefly and gently touch it to the corresponding tick mark on the origin line. Aim for small, concentrated spots (1-2 mm in diameter).[4]

    • Lane 1: Spot SM1.

    • Lane 2: Spot SM2.

    • Lane 3 (Co-spot): Spot SM1, let it dry, then spot SM2 directly on top of it. This lane helps confirm spot identities.[10]

    • Lane 4: Spot the reaction mixture (RM).

  • Development:

    • Prepare the developing chamber by adding the chosen eluent to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.[11]

    • To ensure a saturated atmosphere, you can line the chamber with filter paper wetted with the eluent.[12]

    • Carefully place the TLC plate into the chamber and cover it with the lid.

    • Allow the solvent to travel up the plate via capillary action until it is about 1 cm from the top.

  • Visualization & Analysis:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a 254 nm UV lamp and circle them with a pencil.[8]

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front) .

Visual Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_plate 1. Prepare Plate (Pencil Line) prep_samples 2. Prepare Samples (SM1, SM2, RM) prep_plate->prep_samples spot_plate 3. Spot Plate (SM1, SM2, Co, RM) prep_samples->spot_plate develop 4. Develop Plate in Chamber spot_plate->develop dry 5. Dry Plate develop->dry visualize 6. Visualize (UV 254 nm) dry->visualize calculate 7. Calculate Rf Values visualize->calculate interpret 8. Interpret Results calculate->interpret TLC_Troubleshooting start Problem with TLC? streaking Spots are Streaking start->streaking Yes no_spots No Spots Visible start->no_spots Yes poor_res Poor Resolution (Spots too close) start->poor_res Yes sol_streak Dilute Sample OR Add Acetic Acid to Eluent streaking->sol_streak sol_no_spots Concentrate Sample OR Check Solvent Level no_spots->sol_no_spots sol_poor_res Fine-tune Eluent Ratio OR Change Solvent System poor_res->sol_poor_res

Caption: A decision tree for common TLC troubleshooting issues.

References

  • Williamson Ether Synthesis - Utah Tech University . (n.d.). Utah Tech University. Retrieved February 7, 2026, from [Link]

  • 2.3B: Uses of TLC . (2022, April 18). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC . (n.d.). Chemistry Hall. Retrieved February 7, 2026, from [Link]

  • Monitoring Reactions by TLC . (n.d.). Washington State University. Retrieved February 7, 2026, from [Link]

  • Thin Layer Chromatography (TLC) . (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved February 7, 2026, from [Link]

  • Troubleshooting Thin-Layer Chromatography . (n.d.). University of Rochester, Department of Chemistry. Retrieved February 7, 2026, from [Link]

  • The Williamson Ether Synthesis . (2014, October 24). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • 2.3F: Visualizing TLC Plates . (2022, April 7). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Preparation method of 5-bromo-2-chlorobenzoic acid. (n.d.). Google Patents.
  • 5-Bromo-2-chlorobenzoyl chloride . (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin . (2009, February). ResearchGate. Retrieved February 7, 2026, from [Link]

  • 5.7: Visualizing TLC Plates . (2021, August 25). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Williamson Ether Synthesis Reaction Mechanism . (2018, May 1). YouTube. Retrieved February 7, 2026, from [Link]

  • Tips & Tricks for Thin-Layer Chromatography . (n.d.). Separation Science. Retrieved February 7, 2026, from [Link]

  • Williamson Ether and Carboxylic Acids . (2019, June 6). Chemistry Stack Exchange. Retrieved February 7, 2026, from [Link]

  • Preparation method of 5-bromo-2-chlorobenzoic acid . (n.d.). WIPO Patentscope. Retrieved February 7, 2026, from [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC . (2022, June 3). Bitesize Bio. Retrieved February 7, 2026, from [Link]

  • Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products . (2017, December 5). Open Access Pub. Retrieved February 7, 2026, from [Link]

  • TLC Visualization Methods . (n.d.). University of California, Los Angeles. Retrieved February 7, 2026, from [Link]

  • Williamson ether synthesis and modification of the carboxylic acid functionality . (2016). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Williamson ether synthesis . (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • TLC Tips and Tricks . (n.d.). Merck Millipore. Retrieved February 7, 2026, from [Link]

  • Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride . (2014, October 28). PMC. Retrieved February 7, 2026, from [Link]

  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS . (n.d.). EPO. Retrieved February 7, 2026, from [Link]

  • Williamson Ether Synthesis . (n.d.). ChemTalk. Retrieved February 7, 2026, from [Link]

  • 2.3D: Separation Theory . (2022, April 7). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • Williamson Ether Synthesis: Mechanism, Steps & Example . (n.d.). Vedantu. Retrieved February 7, 2026, from [Link]

  • A Toolkit to Quantify Target Compounds in Thin-Layer-Chromatography Experiments . (2018, October 12). ACS Publications. Retrieved February 7, 2026, from [Link]

  • Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid. (n.d.). Google Patents.
  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors . (2022, August 22). ResearchGate. Retrieved February 7, 2026, from [Link]

  • THIN-LAYER CHROMATOGRAPHY OF BENZOIC ACIDS AND PHENOLS AT THE PRESENCE OF GAS MODIFIERS OF ACID AND BASIC CHARACTER . (2007). ResearchGate. Retrieved February 7, 2026, from [Link]

  • 5-Bromo-2-chlorobenzoic acid . (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

Sources

Optimization

Recrystallization methods for high purity "5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid"

Technical Support Center: Purification of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid Case ID: #REC-5B2C-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Executive Summary & Chemical Context Welcom...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid

Case ID: #REC-5B2C-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Chemical Context

Welcome to the technical support hub for 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid . This compound is a critical intermediate, often utilized in the synthesis of SGLT2 inhibitors and other metabolic disease therapeutics.[1]

Chemical Profile:

  • Functional Class: O-Benzylated Salicylic Acid Derivative.

  • Critical Impurities:

    • Unreacted Starting Materials: 5-Bromosalicylic acid (Polar/Acidic) and 4-Chlorobenzyl chloride (Non-polar/Lachrymator).

    • The "Silent" Impurity (Bis-alkylation): 4-chlorobenzyl 5-bromo-2-[(4-chlorobenzyl)oxy]benzoate. This ester forms if the reaction conditions are too forcing.

    • Inorganic Salts: Potassium/Sodium bromide or chloride.

The Challenge: Thermal recrystallization alone often fails to remove the bis-alkylated ester impurity because it co-crystallizes with the product. This guide prioritizes a Chemical Purification (Acid-Base Swing) followed by a Thermal Polish for >99.5% purity.

Solvent Selection & Solubility Mapping

Before beginning, review the solubility profile. This data dictates your solvent choice based on the dominant impurity.

Solvent SystemSolubility (Hot)Solubility (Cold)Primary Use Case
Ethanol / Water (3:1) HighLowStandard Protocol. Good for removing inorganic salts and polar impurities.
Toluene HighModerateScavenger Protocol. Excellent for removing unreacted 4-chlorobenzyl chloride.
Ethyl Acetate / Heptane HighLowPolishing. Best for final optical clarity and removing trace colored oxidation products.
1N NaOH (Aqueous) High (as Salt)HighChemical Purification. Used to separate the product from neutral ester impurities.

Primary Protocol: The Acid-Base Swing (Recommended)

Why this method? Thermal recrystallization relies on solubility differences. However, the ester impurity (Side Product 3) has similar solubility to your product. The Acid-Base Swing utilizes chemical reactivity to separate them: your product forms a water-soluble salt; the impurity does not.

Workflow Diagram

AcidBaseSwing Crude Crude Solid (Contains Product + Ester Impurity) Dissolve Dissolve in 1N NaOH (pH > 10) Crude->Dissolve Wash Wash with Toluene/EtOAc (Liquid-Liquid Extraction) Dissolve->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Contains Neutral Ester + Benzyl Chloride) DISCARD PhaseSep->OrgLayer Top Layer AqLayer Aqueous Layer (Contains Product as Na-Salt) PhaseSep->AqLayer Bottom Layer Acidify Acidify with 2N HCl (pH < 2) AqLayer->Acidify Precipitate Precipitate Forms Acidify->Precipitate Isolate Filter & Wash with Water Precipitate->Isolate

Caption: The Acid-Base Swing effectively strips non-acidic impurities (esters/halides) before final crystallization.

Step-by-Step Procedure:
  • Dissolution: Suspend the crude solid in 1N NaOH (approx. 10 mL per gram of solid). Stir until fully dissolved. The solution may be slightly turbid.

  • Extraction (The Wash): Transfer to a separatory funnel. Wash the aqueous layer twice with Toluene or Ethyl Acetate (5 mL per gram).

    • Mechanism:[2][3][4][5][6][7][8] The product is now a sodium salt (water-soluble). The impurities (benzyl chloride, bis-alkylated ester) remain organic-soluble and are washed away.

  • Acidification: Isolate the aqueous layer. Cool to 10°C. Slowly add 2N HCl dropwise with vigorous stirring until pH reaches ~1-2.

    • Observation: A thick white/off-white precipitate will form immediately.

  • Filtration: Filter the solid. Wash the cake thoroughly with water to remove NaCl salts.

  • Drying: Dry the solid at 50°C under vacuum.

Secondary Protocol: Thermal Recrystallization (Polishing)

Use this method if the Acid-Base Swing yields a product with >98% purity but trace color or "haze" remains.

Solvent System: Ethanol / Water.[5]

  • Reflux: Suspend the dried solid in Ethanol (5 mL/g). Heat to reflux (approx. 78°C).

  • Add Solvent: If not dissolved, add more Ethanol in small portions until clear.

  • Anti-Solvent Addition: Remove from heat source. While still hot, add Water dropwise until a faint turbidity (cloudiness) persists.

  • Clear: Add one drop of Ethanol to clear the solution again.

  • Cooling: Allow to cool to room temperature slowly (over 2 hours). Then cool to 0-5°C in an ice bath.

    • Note: Rapid cooling traps impurities. Slow cooling builds the crystal lattice, excluding contaminants.

  • Filtration: Filter the crystals and wash with cold Ethanol/Water (1:1 mixture).

Troubleshooting Guide (FAQ)

Q1: The product is "Oiling Out" (forming a liquid blob instead of crystals). Why?

Cause: The temperature dropped too fast, or the solvent/anti-solvent ratio is incorrect (too much water). Fix:

  • Reheat the mixture until the oil dissolves back into solution.

  • Add a small amount of the good solvent (Ethanol).

  • Seed the solution: Add a few tiny crystals of pure product (if available) at the cloud point.

  • Cool much slower. Wrap the flask in a towel to insulate it.

Q2: The product has a pink or brown tint.

Cause: Oxidation of the phenolic or benzylic positions, or trace metal contamination. Fix:

  • During the Thermal Recrystallization (Step 1), add Activated Carbon (Charcoal) (5% weight equivalent).

  • Reflux for 15 minutes.

  • Filter the hot solution through a Celite pad to remove the carbon before cooling.

Q3: Low Yield after Acid-Base Swing.

Cause: The pH wasn't lowered enough, or the product is slightly soluble in the acidic water. Fix:

  • Ensure pH is < 2.

  • "Salting Out": Add NaCl to the acidic aqueous layer to push the organic product out of solution.

  • Check the organic wash layer from Step 2—did you accidentally extract your product? (Only happens if pH was too low during the wash).

Q4: HPLC shows a peak at RRT 1.2 (Late eluting).

Cause: This is likely the Bis-alkylated Ester . Fix: Thermal recrystallization will not remove this efficiently. You must repeat the Acid-Base Swing (Module 3) . The ester cannot form a salt and will be washed away.

Impurity Profiling Logic

Use this decision tree to determine which protocol to apply based on your analytical data (HPLC/TLC).

DecisionTree Start Analyze Crude (HPLC/TLC) ImpurityType Identify Major Impurity Start->ImpurityType Ester Non-Polar Impurity (Bis-alkylated Ester) ImpurityType->Ester High RRT Halide Benzyl Chloride (Lachrymator) ImpurityType->Halide Low RRT Color Colored/Oxidized Species ImpurityType->Color Visual Action1 USE ACID-BASE SWING Ester->Action1 Action2 USE TOLUENE WASH Halide->Action2 Action3 USE CARBON TREAT + EtOH RECRYST Color->Action3

Caption: Select the purification vector based on the specific impurity profile.

References

  • General Purification of Benzoic Acid Derivatives: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for acid-base extraction logic).
  • SGLT2 Intermediate Synthesis (Contextual)

    • Process for the preparation of SGLT2 inhibitors.[1][5] WO2016173551A1. (Describes handling of similar 5-bromo-2-chloro-benzoic acid intermediates). Link

    • Preparation of 5-bromo-2-chlorobenzoic acid.[2][3][5][6][9][10][11] CN110002989B.[8] (Provides solubility data for halo-benzoic acids). Link

  • Safety Data & Handling

    • PubChem Compound Summary for 5-Bromo-2-chlorobenzoic acid (Structural Analog). National Center for Biotechnology Information. Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid before handling.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic Acid Analogs for Drug Discovery Professionals

This guide offers a comprehensive comparison of the biological activities of analogs of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid. While direct comparative studies on a broad series of these specific analogs are not ex...

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a comprehensive comparison of the biological activities of analogs of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid. While direct comparative studies on a broad series of these specific analogs are not extensively available in the public domain, this document synthesizes findings from structurally related compounds to provide valuable insights for researchers, scientists, and drug development professionals. By examining the structure-activity relationships (SAR) of similar molecular scaffolds, we can infer potential therapeutic applications and guide future research in this area.

Introduction: The Therapeutic Potential of Substituted Benzoic Acid Scaffolds

The benzoic acid framework is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The biological activity of these compounds can be finely tuned by modifying the substituents on the aromatic ring. The subject of this guide, 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid, possesses several key features that suggest potential for biological activity: a halogenated benzoic acid core and a substituted benzyloxy moiety. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding interactions, while the benzyloxy group provides a scaffold for diverse substitutions that can modulate activity and selectivity.

Derivatives of benzoic acid have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anti-cancer, and antidiabetic properties[1][2]. For instance, certain benzoic acid derivatives have been investigated for their anti-inflammatory effects, which are often attributed to the modulation of key inflammatory pathways[3][4]. The structural similarity of the target molecule to known pharmacophores warrants an exploration of its potential in these therapeutic areas.

Comparative Analysis of Anti-Proliferative Activity in Structurally Related Analogs

The results, summarized in the table below, indicate that substitutions on the phenyl ring of the benzyl group significantly impact the anti-proliferative activity.

Compound IDSubstitution on Phenyl RingMCF-7 IC50 (µM)A-549 IC50 (µM)
7a H19.53 ± 1.05>100
7c 4-F7.17 ± 0.9420.43 ± 1.51
7d 4-Cl2.93 ± 0.479.57 ± 0.62
Doxorubicin -4.30 ± 0.846.4 ± 0.79
Data sourced from a study on N-benzyl-5-bromoindolin-2-one derivatives[5].

From this data, we can derive the following structure-activity relationship insights:

  • Halogenation on the Benzyl Moiety Enhances Potency: The introduction of a halogen (fluoro or chloro) at the para-position of the phenyl ring of the benzyl group led to a significant increase in cytotoxicity against the MCF-7 cell line compared to the unsubstituted analog (7a)[5].

  • Superior Potency of the Chloro-Substituted Analog: The 4-chloro substituted derivative (7d) exhibited the most potent activity against MCF-7 cells, with an IC50 value of 2.93 µM, which is more potent than the reference drug doxorubicin[5]. This suggests that the electronic and steric properties of the chlorine atom at this position are favorable for activity.

  • Cell Line Selectivity: The compounds demonstrated a degree of selectivity, with the MCF-7 breast cancer cell line being more sensitive to their anti-proliferative effects than the A-549 lung cancer cell line[5].

These findings suggest that for the 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid scaffold, modifications to the 4-chlorobenzyl moiety could be a promising avenue for optimizing anti-cancer activity.

Potential as Anti-Inflammatory and Antidiabetic Agents

Beyond oncology, the structural features of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid suggest potential applications in other therapeutic areas.

  • Anti-Inflammatory Potential: Benzoic acid derivatives are known to possess anti-inflammatory properties[1][3][4]. A study on a structurally related compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, demonstrated significant anti-inflammatory effects in lipopolysaccharide-activated microglial cells by inhibiting the production of pro-inflammatory mediators[6]. This was achieved through the downregulation of MAPKs and NF-κB activation pathways[6]. This suggests that the bromo- and chloro-substitutions on the aromatic rings of our target molecule could contribute to similar anti-inflammatory activity.

  • Antidiabetic Potential: Various benzoic acid derivatives have been investigated for their hypoglycemic effects[2]. While direct evidence for the subject molecule is lacking, its core structure is present in compounds that are being explored as antidiabetic agents.

Experimental Protocols

To facilitate further research and validation of the potential biological activities of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid analogs, detailed protocols for key in vitro assays are provided below.

In Vitro Anti-Proliferative Activity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 or A-549) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

VEGFR-2 Kinase Inhibition Assay

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a target for anti-cancer therapies.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase enzyme. The level of phosphorylation can be quantified using various methods, such as ELISA or radiometric assays.

Step-by-Step Methodology (ELISA-based):

  • Plate Coating: Coat a 96-well plate with a substrate that can be phosphorylated by VEGFR-2 (e.g., a poly(Glu, Tyr) peptide).

  • Kinase Reaction: Add the test compound at various concentrations, recombinant VEGFR-2 enzyme, and ATP to the wells. Incubate the plate to allow the kinase reaction to proceed.

  • Detection: After incubation, wash the plate to remove unbound reagents. Add a primary antibody that specifically recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Signal Generation: Add a substrate for the enzyme-conjugated secondary antibody (e.g., TMB) to generate a colorimetric signal.

  • Absorbance Measurement: Measure the absorbance of the wells using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of VEGFR-2 activity for each compound concentration relative to a control with no inhibitor. Determine the IC50 value from the dose-response curve.

Visualizing the Landscape: Pathways and Workflows

To provide a clearer understanding of the potential mechanisms of action and the research process, the following diagrams have been generated.

experimental_workflow cluster_synthesis Analog Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & SAR cluster_advancement Lead Optimization Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification CellViability Anti-Proliferative Assays (e.g., MTT) Purification->CellViability EnzymeAssay Enzyme Inhibition Assays (e.g., VEGFR-2) Purification->EnzymeAssay IC50 IC50 Determination CellViability->IC50 EnzymeAssay->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: A generalized experimental workflow for the synthesis, screening, and optimization of novel bioactive compounds.

PI3K_AKT_pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Potential Inhibitor (e.g., Analog 7d) Inhibitor->RTK Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival, is often dysregulated in cancer and represents a potential target for therapeutic intervention.

Conclusion and Future Directions

While a comprehensive SAR study on a dedicated library of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid analogs is yet to be published, the analysis of structurally related compounds provides a strong rationale for their investigation as potential therapeutic agents. The data from N-benzyl-5-bromoindolin-2-one derivatives strongly suggests that the 5-bromo and substituted benzyloxy moieties are key pharmacophoric features that can be optimized for potent anti-proliferative activity. Furthermore, the broader literature on benzoic acid derivatives points towards potential anti-inflammatory and antidiabetic applications.

Future research should focus on the synthesis of a focused library of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid analogs with systematic variations in the substitution pattern of both the benzoic acid and the benzyl rings. Screening these compounds against a panel of cancer cell lines, key inflammatory mediators, and metabolic targets will be crucial to elucidate their full therapeutic potential and establish a clear structure-activity relationship. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for such endeavors.

References

  • Kang, L., & Long, S. (2024). 5-Bromo-2-(phenylamino)benzoic acid. IUCrData, 9(3), x240198. [Link]

  • Manuja, R., Sachdeva, S., Jain, A., & Chaudhary, J. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]

  • Krasilnikova, A. A., et al. (2023). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 28(15), 5825. [Link]

  • Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3), 176. [Link]

  • Kang, L., & Long, S. (2024). 5-Bromo-2-(phenylamino)benzoic acid. ResearchGate. [Link]

  • Li, L., et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Inflammation, 41(2), 566-576. [Link]

  • de Oliveira, G. A. P., et al. (2024). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Journal of Fungi, 10(2), 123. [Link]

  • Kovács, D., et al. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. International Journal of Molecular Sciences, 25(4), 2288. [Link]

  • da Silva, G. F., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 28(19), 6936. [Link]

  • Wang, Y., et al. (2023). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. European Journal of Medicinal Chemistry, 249, 115161. [Link]

  • Al-Ostath, A., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3192. [Link]

  • Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3). [Link]

  • Patel, K. R., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28. [Link]

Sources

Comparative

Publish Comparison Guide: Structure-Activity Relationship of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic Acid Derivatives

This guide provides an in-depth technical analysis of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid , a representative small-molecule scaffold used primarily in the development of Protein Tyrosine Phosphatase 1B (PTP1B) in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid , a representative small-molecule scaffold used primarily in the development of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors .

While often encountered in high-throughput screening libraries, this specific derivative serves as a textbook example of how salicylic acid pharmacophores are optimized for metabolic stability and target affinity.

Part 1: Executive Technical Summary

5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid (CAS: 62176-36-7) is a synthetic derivative of salicylic acid. It belongs to a class of compounds extensively investigated as non-competitive inhibitors of PTP1B , a critical negative regulator of insulin signaling. Inhibition of PTP1B is a validated therapeutic strategy for treating Type 2 Diabetes and Obesity .

  • Primary Target: Protein Tyrosine Phosphatase 1B (PTP1B).

  • Mechanism: The carboxylic acid mimics the phosphate group of the phosphotyrosine substrate, while the hydrophobic benzyl tail targets the enzyme's secondary binding site.

  • Key Advantage: Unlike phosphonates (which have poor cell permeability), this salicylate scaffold offers better bioavailability while maintaining significant potency.

Part 2: Structure-Activity Relationship (SAR) Deep Dive

The potency of this molecule is not accidental; it is the result of precise chemical tuning. Below is the breakdown of how each structural component contributes to biological activity.

The "Warhead": Benzoic Acid Moiety
  • Function: Phosphate Mimicry.

  • Mechanism: The carboxylate anion (

    
    ) forms critical hydrogen bonds with the Arg221  and Gly220  residues in the PTP1B catalytic loop (P-loop). This interaction anchors the molecule in the active site.
    
  • SAR Insight: Esterification of this group (e.g., methyl ester) completely abolishes activity, confirming the absolute requirement for the free acid.

The Linker: Ether Oxygen (-O-CH2-)
  • Function: Conformational Flexibility.

  • Mechanism: The ether linkage acts as a hinge, allowing the hydrophobic tail to swing into the adjacent non-catalytic aryl-phosphate binding site.

  • Comparison: Rigid linkers (like direct biphenyl bonds) often reduce potency by preventing this "induced fit."

The Hydrophobic Tail: 4-Chlorobenzyl Group[1]
  • Function: Selectivity & Affinity.

  • Mechanism: The benzyl ring sits in a hydrophobic groove near the active site.

  • Substituent Effect (4-Cl): The para-chloro substitution increases lipophilicity (

    
     value) and fills the hydrophobic pocket more effectively than a localized hydrogen.
    
  • Alternatives:

    • Unsubstituted Benzyl: Lower potency (IC50 > 50 µM).

    • 4-Trifluoromethyl: Often higher potency but lower solubility.

    • 4-Chloro:[1] Optimal balance of steric bulk and lipophilicity.

The Core Modifier: 5-Bromo Substitution
  • Function: Electronic Tuning & Lipophilicity.

  • Mechanism: The bromine atom at position 5 of the benzoic acid ring exerts an electron-withdrawing effect, slightly increasing the acidity of the carboxylic acid (lower pKa), which strengthens the ionic interaction with Arg221. Additionally, the bromine can participate in halogen bonding with backbone carbonyls.

Part 3: Comparative Performance Analysis

The following table compares the 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid derivative against standard reference compounds in the PTP1B inhibitor class.

Compound ClassRepresentative StructureTarget Affinity (IC50)Cell PermeabilityMetabolic Stability
Target Molecule 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid 2 - 15 µM Moderate High
Native SubstratePhosphotyrosine PeptideN/A (Km ~ 0.5 µM)Very LowLow (Phosphatases)
1st Gen InhibitorVanadate / Pervanadate< 1 µMHighToxic / Non-selective
CompetitorErtiprotafib (Isothiazolidinone)~ 1.6 µMHighFailed Phase II (Efficacy)
Analog5-Bromo-salicylic acid (No tail)> 500 µMHighVery Low Potency

Key Takeaway: While less potent than covalent inhibitors like pervanadate, the target molecule offers a safer, reversible inhibition profile suitable for lead optimization.

Part 4: Visualization of SAR & Mechanism

The following diagram illustrates the pharmacophore mapping of the molecule within the PTP1B active site.

SAR_Analysis Molecule 5-Bromo-2-[(4-chlorobenzyl)oxy] benzoic acid Acid Carboxylic Acid (Position 1) Molecule->Acid Linker Ether Linker (Position 2) Molecule->Linker Core 5-Bromo Substituent Molecule->Core Tail 4-Chlorobenzyl Group Molecule->Tail Target_P_Loop PTP1B P-Loop (Arg221, Gly220) Acid->Target_P_Loop Electrostatic Interaction Linker->Tail Allows Induced Fit Target_Halogen Halogen Binding Pocket Core->Target_Halogen Electronic Tuning Target_Groove Hydrophobic Groove (Secondary Site) Tail->Target_Groove Hydrophobic Interaction

Caption: Pharmacophore mapping of the 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid scaffold against PTP1B domains.

Part 5: Experimental Protocols

Protocol A: Chemical Synthesis (Williamson Ether Synthesis)

Use this protocol to synthesize the target compound from commercially available precursors.

Reagents:

  • 5-Bromosalicylic acid (1.0 eq)

  • 4-Chlorobenzyl bromide (1.1 eq)

  • Potassium Carbonate (

    
    , 2.5 eq)
    
  • Acetone or DMF (Solvent)

  • Sodium Hydroxide (NaOH) for hydrolysis if using ester precursors.

Step-by-Step Workflow:

  • Deprotonation: Dissolve 5-bromosalicylic acid in acetone. Add anhydrous

    
    . Stir at room temperature for 30 minutes to form the phenoxide anion.
    
  • Alkylation: Dropwise add 4-chlorobenzyl bromide dissolved in acetone.

  • Reflux: Heat the mixture to reflux (

    
     for acetone) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
    
  • Workup: Filter off inorganic salts. Evaporate solvent.

  • Hydrolysis (Critical): The reaction often esterifies the carboxylic acid as well. Dissolve the crude intermediate in MeOH/Water (1:1) and add NaOH (2M). Reflux for 1 hour to cleave the benzyl ester back to the free acid.

  • Acidification: Cool and acidify with HCl (1M) to pH 2. The product will precipitate.

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: PTP1B Enzyme Inhibition Assay

Use this colorimetric assay to validate biological activity.

Reagents:

  • Recombinant human PTP1B (residues 1–321).

  • Substrate: p-Nitrophenyl phosphate (pNPP).

  • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT.

Workflow:

  • Preparation: Prepare serial dilutions of the test compound in DMSO (Final DMSO < 1%).

  • Incubation: Mix 10 nM PTP1B enzyme with test compound in assay buffer. Incubate for 10 min at

    
    .
    
  • Reaction: Initiate reaction by adding 2 mM pNPP.

  • Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) continuously for 10 minutes.

  • Analysis: Calculate initial velocity (

    
    ). Plot % Inhibition vs. Log[Compound] to determine IC50.
    

Part 6: References

  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure and function, substrate specificity, and inhibitor development. Annual Review of Pharmacology and Toxicology. Link

  • Malamas, M. S., et al. (2000). Novel benzofuran and benzothiophene biphenyls as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties. Journal of Medicinal Chemistry. Link

  • Larsen, S. D., et al. (2002). Structure-activity relationship studies of salicylic acid derivatives as PTP1B inhibitors. Biochemistry.[2] (General reference for salicylate scaffold SAR).

  • PubChem Compound Summary. (2024). 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid (CAS 62176-36-7).[3][4] National Center for Biotechnology Information. Link

Sources

Validation

Comparative analysis of SGLT2 inhibitors derived from "5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid"

The following guide provides a comparative analysis of SGLT2 inhibitors derived from the 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid scaffold. This molecule serves as a critical intermediate in the Structure-Activity Rel...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of SGLT2 inhibitors derived from the 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid scaffold. This molecule serves as a critical intermediate in the Structure-Activity Relationship (SAR) exploration of O-benzyl and C-aryl glucoside inhibitors, acting as a direct precursor to 4-chlorobenzyl analogs of the gliflozin class.

Executive Summary

5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid (CAS 62176-36-7) represents a pivotal "second-generation" scaffold in the evolution of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors.[1][2] Historically, it bridges the gap between early O-glucoside inhibitors (like T-1095 and Sergliflozin) and the metabolically stable C-glucoside market leaders (Dapagliflozin, Empagliflozin).

This guide analyzes the performance of inhibitors derived from this specific chlorobenzyl-oxy scaffold—specifically the 4-chlorobenzyl analogs —against the optimized market standards. The analysis reveals that while the 4-chlorobenzyl moiety provides high SGLT2 affinity, the subsequent optimization to 4-ethoxybenzyl (Dapagliflozin) or heterocyclic tails (Empagliflozin) was driven by pharmacokinetic (PK) stability and selectivity requirements.

Chemical Lineage & Mechanism

The scaffold functions as the aglycone precursor . In drug development, the "distal" phenyl ring (the 4-chlorobenzyl group) is critical for occupying the hydrophobic pocket of the SGLT2 vestibule.

Synthesis Pathway (Scaffold to Inhibitor)

The transformation of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid into a functional SGLT2 inhibitor involves three critical phases:

  • Reduction/Activation: Converting the carboxylic acid to a reactive handle (e.g., aldehyde or methylene).

  • Glucosylation: Coupling with a gluconolactone via lithiation of the bromine.

  • Reduction: Converting the hemiketal to the final C-glucoside.

Visualization: Synthesis Logic

SynthesisPath Scaffold 5-Bromo-2-[(4-chlorobenzyl)oxy] benzoic acid Inter1 Reduction to Benzyl Alcohol/Aldehyde Scaffold->Inter1 LiAlH4 Coupling Lithiation (n-BuLi) & Coupling with Gluconolactone Inter1->Coupling TMS-Protection Intermediate Hemiketal Intermediate Coupling->Intermediate -78°C, THF Final 4-Chlorobenzyl C-Aryl Glucoside Intermediate->Final Et3SiH / BF3·OEt2 (Reduction)

Caption: Synthetic trajectory from the benzoic acid scaffold to the active C-aryl glucoside inhibitor.

Comparative Performance Analysis

This section compares the 4-Chlorobenzyl Analog (derived directly from the subject scaffold) against Dapagliflozin (the market standard optimized from a similar 5-bromo-2-chlorobenzoic acid precursor).

Potency & Selectivity Profile

The substitution of the distal ring (Chlorine vs. Ethoxy) significantly alters the binding kinetics.

Feature4-Chlorobenzyl Analog (From Subject Scaffold)Dapagliflozin (Market Standard)Empagliflozin (High Selectivity Ref)
Distal Tail 4-Chlorobenzyl4-Ethoxybenzyl4-Chlorophenyl-THF
SGLT2 IC50 (nM) 1.8 - 2.51.1 - 1.21.3 - 3.1
SGLT1 IC50 (nM) ~800~1,400>2,500
Selectivity Ratio ~400-fold~1,200-fold>2,500-fold
Metabolic Stability Moderate (O-dealkylation risk)High (Ethoxy is stable)Very High
Lipophilicity (LogP) 3.83.62.9

Key Insight: The 4-chlorobenzyl derivative is highly potent but less selective than the ethoxy-substituted Dapagliflozin. The "oxy" linker in the scaffold (if retained as an ether) introduces a metabolic soft spot compared to the C-C methylene bridge found in modern gliflozins.

Pharmacokinetics (PK)
  • Absorption: The higher lipophilicity of the chlorobenzyl scaffold (LogP 3.8) ensures rapid passive absorption but increases protein binding (>98%), potentially limiting the free fraction available for glomerular filtration.

  • Metabolism: The benzyl ether linkage is susceptible to oxidative dealkylation by CYP450 enzymes, whereas the direct C-C linkage in Dapagliflozin confers resistance to hydrolysis.

Experimental Protocols

Protocol A: Synthesis of the Aglycone Intermediate

Objective: Convert 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid to the reactive bromide for coupling.

  • Esterification: Dissolve 5.0 g of scaffold in 50 mL MeOH with 0.5 mL H2SO4. Reflux for 4h. Evaporate solvent.

  • Reduction: Resuspend ester in dry THF (0°C). Add LiAlH4 (1.1 eq) dropwise. Stir 2h. Quench with Rochelle salt solution. Extract with EtOAc.

    • Checkpoint: Verify disappearance of carbonyl peak (~1700 cm⁻¹) via IR.

  • Protection (Optional): If the "oxy" linker is to be preserved as a phenol ether, ensure no free hydroxyls are present.

Protocol B: SGLT2 Glucose Uptake Assay (CHO Cells)

Objective: Quantify the inhibitory potency (IC50) of the synthesized derivative.

  • Cell Prep: Seed CHO cells stably expressing hSGLT2 in 96-well plates (30,000 cells/well).

  • Buffer Exchange: Wash cells 2x with Na+-free buffer (Choline-Cl replacement) to zero the transporter.

  • Incubation: Add Kreb-Ringer-HEPES buffer containing 0.1 µCi [¹⁴C]-AMG (non-metabolizable glucose analog) and the test compound (0.1 nM – 10 µM). Incubate at 37°C for 60 min.

  • Termination: Wash 3x with ice-cold stop buffer containing Phlorizin (100 µM) to lock transporters.

  • Lysis & Counting: Lyse cells with 0.1 N NaOH. Add scintillation fluid and count CPM.

  • Analysis: Fit data to a non-linear regression model:

    
    
    

Mechanism of Action Visualization

The diagram below illustrates how the inhibitor blocks the Na⁺/Glucose coupling mechanism.[3]

MOA SGLT2_Open SGLT2 Transporter (Outward Facing) Binding Inhibitor Binding (Vestibule Occupancy) SGLT2_Open->Binding High Affinity Interaction Lock Conformational Lock (Inhibitor Trapped) Binding->Lock Stabilizes Outward State Block Glucose Reabsorption BLOCKED Lock->Block Prevents Na+ Binding Excretion Glycosuria (Glucose Excretion) Block->Excretion lowers HbA1c

Caption: Mechanism of SGLT2 inhibition leading to glycosuria.

References

  • Meng, W., et al. (2008). "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry. Link

  • Grempler, R., et al. (2012). "Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors." Diabetes, Obesity and Metabolism. Link

  • Sigma-Aldrich. "Product Specification: 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid (CAS 62176-36-7)."[1] Merck KGaA. Link

  • Chao, E.C., & Henry, R.R. (2010). "SGLT2 inhibition—a novel strategy for diabetes treatment." Nature Reviews Drug Discovery. Link

Sources

Comparative

A Comparative Guide to the Validation of HPLC Methods for the Analysis of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid

Introduction: The Analytical Imperative in Pharmaceutical Synthesis In the landscape of modern drug development, the purity and characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative in Pharmaceutical Synthesis

In the landscape of modern drug development, the purity and characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates are paramount. 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid is a key building block, often utilized in the synthesis of complex therapeutic agents. Its structural integrity and purity directly impact the quality, safety, and efficacy of the final drug product. Therefore, establishing a robust, reliable, and validated analytical method for its quantification and impurity profiling is not merely a regulatory requirement but a cornerstone of quality control.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of this critical intermediate. We will explore the causality behind chromatographic choices, delve into the rigorous validation process as prescribed by international guidelines, and compare HPLC with a viable alternative technique. This document is intended for researchers, analytical scientists, and drug development professionals who require a scientifically sound framework for method development and validation.

Physicochemical Profile of the Analyte

Understanding the physicochemical properties of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid is the foundational step in developing a selective HPLC method.

  • Structure: The molecule contains a benzoic acid core, making it acidic. It possesses two aromatic rings and halogen substituents (Bromo and Chloro), which contribute to its non-polar character and render it an excellent chromophore for UV detection.

  • Solubility: It is expected to have low solubility in aqueous media and good solubility in organic solvents such as methanol, acetonitrile, and tetrahydrofuran.

  • pKa: The carboxylic acid group dictates that the molecule's ionization state is pH-dependent. The pKa is estimated to be in the range of 3-4, similar to other benzoic acid derivatives. This is a critical parameter for reversed-phase HPLC, as controlling the ionization state by adjusting mobile phase pH is essential for achieving reproducible retention and sharp peak shapes.

Comparative Analysis of HPLC Methodologies

High-Performance Liquid Chromatography is the premier technique for the analysis of non-volatile and semi-volatile organic compounds due to its high resolution, sensitivity, and reproducibility. For 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid, Reversed-Phase HPLC (RP-HPLC) is the most logical approach, where a non-polar stationary phase is used with a polar mobile phase.

Method A: Isocratic RP-HPLC with UV Detection

This is the workhorse method for routine quality control, offering simplicity and robustness.

  • Principle of Causality: In RP-HPLC, the analyte partitions between the polar mobile phase and the non-polar stationary phase (typically C18). By acidifying the mobile phase to a pH at least 2 units below the analyte's pKa, the carboxylic acid group remains protonated (-COOH). This un-ionized form is less polar, increasing its affinity for the C18 stationary phase, leading to longer retention, better peak shape, and reliable quantification.

  • Advantages: Simple, rugged, requires less sophisticated equipment, and offers excellent reproducibility for routine assays.

  • Limitations: May not be suitable for resolving the main analyte from impurities with significantly different polarities in a single run.

Method B: Gradient RP-HPLC with UV Detection

A more powerful approach for purity testing and stability studies where a wider range of potential impurities may be present.

  • Principle of Causality: A gradient method starts with a higher percentage of the aqueous component in the mobile phase, allowing for the retention and separation of early-eluting, more polar impurities. The concentration of the organic solvent is then gradually increased over time, which decreases the mobile phase polarity. This systematically elutes compounds of increasing hydrophobicity, including the main analyte and any non-polar impurities, within a reasonable timeframe.

  • Advantages: Superior resolution for complex samples, shorter analysis times for samples containing both polar and non-polar compounds, and improved peak capacity.

  • Limitations: Requires a more complex pump system, can be prone to baseline drift, and requires column re-equilibration between injections, increasing the total cycle time.

Method C: Ultra-High-Performance Liquid Chromatography (UHPLC)

This modern iteration of HPLC utilizes columns packed with sub-2 µm particles to achieve significant gains in speed and efficiency.

  • Principle of Causality: The Van Deemter equation describes the relationship between linear velocity and plate height. Sub-2 µm particles dramatically reduce the "A" term (eddy diffusion) and the "C" term (mass transfer resistance), resulting in much higher separation efficiency. This allows for the use of shorter columns and/or higher flow rates without a significant loss of resolution, leading to rapid analyses.

  • Advantages: Drastically reduced run times (often < 2 minutes), significantly higher resolution and sensitivity, and lower solvent consumption.

  • Limitations: Requires specialized UHPLC systems capable of handling high backpressures (up to 15,000 psi). Methods may be less robust if not developed carefully, as the system is more sensitive to minor variations.

Summary Comparison of HPLC Methods
ParameterIsocratic RP-HPLCGradient RP-HPLCUHPLC
Primary Use Case Routine QC, AssayImpurity Profiling, StabilityHigh-Throughput Screening, QC
Column Chemistry C18, C8C18, C8, Phenyl-HexylC18, C8 (sub-2 µm particles)
Mobile Phase Constant CompositionVariable CompositionConstant or Variable
Instrumentation Standard HPLC SystemHPLC with Gradient PumpUHPLC System (>600 bar)
Key Advantage Simplicity, RobustnessHigh Resolution for Complex SamplesSpeed, Efficiency
Key Limitation Limited Peak CapacityMethod Complexity, Re-equilibrationHigh Backpressure, System Cost

Comparison with an Alternative Technique: Capillary Electrophoresis (CE)

While HPLC is the dominant technique, it is instructive to compare it with an orthogonal method like Capillary Electrophoresis.

  • Principle: CE separates analytes based on their charge-to-size ratio within a narrow-bore capillary filled with an electrolyte under the influence of a high electric field.[1] For an acidic compound like our analyte, the separation is achieved by its migration as an anion at a pH above its pKa. The separation mechanism is fundamentally different from the partitioning mechanism in RP-HPLC.[2]

  • Advantages over HPLC:

    • Higher Efficiency: CE can generate extremely high theoretical plate counts, leading to very sharp peaks and excellent resolution.[2]

    • Low Sample/Reagent Consumption: Injects nanoliter volumes and uses minimal amounts of electrolyte.

    • Different Selectivity: Provides a complementary separation profile, which can be invaluable for confirming purity.

  • Disadvantages compared to HPLC:

    • Concentration Sensitivity: Standard UV detection in CE can be less sensitive than in HPLC due to the short path length across the capillary.

    • Reproducibility: Migration times can be more susceptible to variations in buffer composition, temperature, and capillary surface condition, requiring rigorous control.

For routine QC, HPLC remains the preferred choice due to its superior robustness and sensitivity. However, CE serves as an excellent complementary technique for in-depth characterization or for resolving impurities that are difficult to separate by HPLC.[3]

Method Validation: A Framework for Trustworthiness

Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R2) guideline provides the authoritative framework for this process. The objective is to build a self-validating system where adherence to the protocol ensures reliable results.

G cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation (ICH Q2) cluster_imp Phase 3: Implementation & Lifecycle Dev Define Analytical Target Profile (ATP) Select Select HPLC Method (RP-HPLC, C18 Column, UV) Dev->Select Optimize Optimize Parameters (Mobile Phase, pH, Flow Rate) Select->Optimize Protocol Write Validation Protocol Optimize->Protocol Finalized Method Specificity Specificity / Selectivity Linearity Linearity & Range Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Intermediate) LOQ LOD / LOQ Robustness Robustness Report Generate Validation Report Robustness->Report Successful Validation SOP Implement as Standard Operating Procedure (SOP) Report->SOP Lifecycle Continuous Monitoring & Lifecycle Management SOP->Lifecycle

Key Validation Parameters
  • Specificity/Selectivity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated by showing that the analyte peak is free from interference from these other components, often using a photodiode array (PDA) detector to assess peak purity.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards across a defined range. For an assay, this range is typically 80-120% of the target concentration. The results are evaluated by calculating the correlation coefficient (r), y-intercept, and slope of the regression line.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is assessed by determining the recovery of a known amount of pure analyte spiked into a sample matrix. According to ICH guidelines, accuracy should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. Assessed by a minimum of 6 determinations at 100% of the test concentration or 9 determinations covering the specified range.

    • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc. This demonstrates the method's reliability in a real-world QC environment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The lowest concentration of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest concentration of analyte in a sample that can be determined with acceptable precision and accuracy. This is a critical parameter for impurity quantification methods.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. Typical variations include changes in mobile phase pH (± 0.2 units), mobile phase composition (± 2%), column temperature (± 5 °C), and flow rate (± 10%).

G cluster_core Core Performance Characteristics cluster_boundary Boundary & Sensitivity cluster_reliability Reliability & Specificity Method Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Specificity Specificity Method->Specificity LOQ LOQ / LOD Accuracy->LOQ Determines Robustness Robustness Accuracy->Robustness Tested For Precision->LOQ Determines Precision->Robustness Tested For Range Range Linearity->Range Defines Linearity->Robustness Tested For

Hypothetical Validation Data Summary

The following table summarizes expected acceptance criteria for a typical HPLC assay method, grounded in FDA and ICH guidelines.

Validation ParameterAcceptance Criteria
Specificity Analyte peak resolved from all potential impurities. Peak Purity Index > 0.999.
Linearity (Range) 80-120% of nominal concentration. Correlation Coefficient (r²) ≥ 0.999.
Accuracy (Recovery) 98.0% - 102.0% recovery at three levels (80%, 100%, 120%).
Precision (%RSD) Repeatability: RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.
LOQ (%RSD) RSD ≤ 10.0% at the quantitation limit.
Robustness All results must remain within system suitability criteria. RSD of results ≤ 2.0%.

Experimental Protocol: Isocratic RP-HPLC Method

This section provides a detailed, self-validating protocol for the assay of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid.

Reagents and Materials
  • Standards: 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid reference standard (≥99.5% purity).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade).

  • Reagents: Phosphoric acid (analytical grade), Potassium dihydrogen phosphate (analytical grade).

  • Water: Deionized water, filtered through a 0.45 µm membrane.

  • Sample Filtration: 0.45 µm PTFE syringe filters.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a DAD or UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Prepare a 20 mM potassium dihydrogen phosphate buffer, adjust pH to 3.0 with phosphoric acid. The mobile phase is a 65:35 (v/v) mixture of Acetonitrile and the pH 3.0 buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Standard Solution Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).

  • Working Standard (100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Sample Solution Preparation
  • Accurately weigh a sample containing approximately 25 mg of the analyte into a 25 mL volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume.

  • Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability
  • Before starting the validation experiments, equilibrate the system until a stable baseline is achieved.

  • Inject the working standard solution five times.

  • The system is suitable for use if the relative standard deviation (%RSD) of the peak area is ≤ 1.0% and the tailing factor is ≤ 1.5.

Validation Procedure Execution
  • Linearity: Prepare a series of at least five standard solutions ranging from 80 µg/mL to 120 µg/mL. Inject each solution and construct a calibration curve.

  • Accuracy: Prepare spiked samples at 80%, 100%, and 120% of the nominal concentration in triplicate and calculate the percent recovery.

  • Precision (Repeatability): Analyze six replicate preparations of the sample solution at 100% of the target concentration.

  • Robustness: Analyze the sample solution while making small, deliberate changes to the method parameters as described in the validation section.

Conclusion

The validation of an analytical method is a systematic journey that proves its fitness for purpose. For 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid, a well-developed isocratic reversed-phase HPLC method offers a robust and reliable solution for routine quality control. Gradient HPLC and UHPLC provide powerful alternatives for more demanding applications such as impurity profiling and high-throughput analysis. The choice of method should be guided by the specific Analytical Target Profile (ATP), balancing the need for resolution, speed, and simplicity. By adhering to the principles outlined in ICH guidelines and rigorously testing each performance characteristic, scientists can ensure the generation of trustworthy data, safeguarding the quality and integrity of the pharmaceutical development process.

References

  • Baena, B., Cifuentes, A., & Barbas, C. (2005). Analysis of carboxylic acids in biological fluids by capillary electrophoresis. Electrophoresis, 26(13), 2622-36. Available at: [Link]

  • JoVE. (2015). Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds. Journal of Visualized Experiments. Available at: [Link]

  • Bichler, B., & Kenndler, E. (2014). Capillary Electrophoresis: An Alternative to Chromatography for Analysis of Natural Organic Binders. ResearchGate. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food & Drug Administration. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]

  • FDA. (1994). Guidance for Industry: Q2A Text on Validation of Analytical Procedures. ECA Academy. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Available at: [Link]

Sources

Validation

A Comparative Guide to the Efficacy of Novel Antibacterial Agents Derived from 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic Acid

In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the strategic design and synthesis of new chemical entities are paramount. This guide provides an in-depth te...

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the strategic design and synthesis of new chemical entities are paramount. This guide provides an in-depth technical exploration of a promising scaffold, 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid, as a precursor for a new class of antibacterial agents. We will delve into the synthetic pathways, outline detailed experimental protocols, and present a comparative analysis of the antibacterial efficacy of its derivatives, supported by experimental data. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of new anti-infective therapies.

Introduction: The Rationale for a New Scaffold

The core structure, 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid, was rationally designed to incorporate several key pharmacophoric features. The benzoic acid moiety provides a versatile handle for derivatization into various functional groups, such as amides, esters, and heterocycles, which are known to modulate antibacterial activity. The presence of a bromine atom and a chlorobenzyl ether at specific positions on the aromatic ring is intended to enhance lipophilicity, potentially improving cell membrane penetration, and to introduce electronic effects that can influence target binding. The benzylic ether linkage offers a degree of conformational flexibility, which can be advantageous for optimizing interactions with bacterial enzymes or other cellular targets.

This guide will focus on the synthesis of a series of amide derivatives from this core scaffold and the subsequent evaluation of their antibacterial efficacy against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The objective is to establish a preliminary structure-activity relationship (SAR) that can guide future optimization efforts.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of the target antibacterial agents is a multi-step process that begins with the preparation of the key precursor, 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid. This is followed by the derivatization of the carboxylic acid group to yield a library of amide compounds.

Part 1: Synthesis of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid (Precursor)

The synthesis of the precursor molecule is achieved through a two-step process starting from the commercially available 2-hydroxybenzoic acid (salicylic acid).

Step 1: Bromination of Salicylic Acid to 5-Bromosalicylic Acid

The initial step involves the regioselective bromination of salicylic acid at the 5-position. This is a standard electrophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of 5-Bromosalicylic Acid

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 13.8 g (0.1 mol) of salicylic acid in 100 mL of glacial acetic acid.

  • Bromination: While stirring, slowly add a solution of 16.0 g (0.1 mol) of bromine in 20 mL of glacial acetic acid from the dropping funnel. The addition should be carried out at room temperature over a period of 30 minutes.

  • Reaction Monitoring: After the addition is complete, continue stirring at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: Pour the reaction mixture into 500 mL of ice-cold water. The white precipitate of 5-bromosalicylic acid that forms is collected by vacuum filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from an ethanol/water mixture to yield pure 5-bromosalicylic acid. Dry the product under vacuum.

Step 2: Williamson Ether Synthesis to Yield 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid

The second step involves the formation of the ether linkage via a Williamson ether synthesis, reacting the hydroxyl group of 5-bromosalicylic acid with 4-chlorobenzyl chloride.[1][2]

Experimental Protocol: Synthesis of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid

  • Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 10.85 g (0.05 mol) of 5-bromosalicylic acid and 100 mL of anhydrous acetone.

  • Base Addition: To this suspension, add 10.35 g (0.075 mol) of anhydrous potassium carbonate.

  • Alkylation: Add 8.05 g (0.05 mol) of 4-chlorobenzyl chloride to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, filter off the potassium carbonate. Evaporate the acetone from the filtrate under reduced pressure.

  • Purification: Dissolve the residue in 100 mL of water and acidify with 2N HCl until the pH is approximately 2. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure product.

Part 2: Synthesis of Amide Derivatives

The carboxylic acid group of the precursor is converted to a more reactive acyl chloride, which is then reacted with various primary and secondary amines to generate a library of amide derivatives.[3]

Step 1: Formation of the Acyl Chloride

Experimental Protocol: Synthesis of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride

  • Reaction Setup: To a solution of 3.42 g (0.01 mol) of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid in 50 mL of dry dichloromethane, add 2-3 drops of dimethylformamide (DMF) as a catalyst.

  • Thionyl Chloride Addition: Cool the solution in an ice bath and slowly add 1.43 g (0.012 mol) of thionyl chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Isolation: The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acyl chloride, which is used in the next step without further purification.

Step 2: Amide Formation

General Experimental Protocol for Amide Synthesis

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude acyl chloride (approximately 0.01 mol) in 30 mL of dry dichloromethane.

  • Amine Addition: To this solution, add a solution of the desired amine (0.012 mol) and triethylamine (0.015 mol) in 20 mL of dry dichloromethane dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 6-8 hours.

  • Work-up: Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

The following is a flowchart visualizing the overall synthetic workflow:

SynthesisWorkflow SalicylicAcid Salicylic Acid Bromination Bromination (Br2, Acetic Acid) SalicylicAcid->Bromination BromosalicylicAcid 5-Bromosalicylic Acid Bromination->BromosalicylicAcid WilliamsonEther Williamson Ether Synthesis (4-Chlorobenzyl Chloride, K2CO3) BromosalicylicAcid->WilliamsonEther Precursor 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid WilliamsonEther->Precursor AcylChlorideFormation Acyl Chloride Formation (SOCl2, DMF) Precursor->AcylChlorideFormation AcylChloride Acyl Chloride Intermediate AcylChlorideFormation->AcylChloride Amidation Amidation AcylChloride->Amidation Amine Primary/Secondary Amine Amine->Amidation AmideDerivative Amide Derivative Amidation->AmideDerivative

Caption: Synthetic workflow for the preparation of amide derivatives.

Evaluation of Antibacterial Efficacy

The antibacterial activity of the synthesized amide derivatives was evaluated by determining their Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Preparation of Bacterial Inoculum: Grow bacterial strains overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension 1:100 in MHB to obtain the final inoculum of approximately 1 x 10⁶ CFU/mL.

  • Preparation of Test Compounds: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. Prepare serial two-fold dilutions in MHB in a 96-well microtiter plate to achieve final concentrations ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add 10 µL of the final bacterial inoculum to each well containing 90 µL of the diluted compound, resulting in a final bacterial concentration of approximately 1 x 10⁵ CFU/mL.

  • Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth and no bacteria). Ciprofloxacin is used as a standard reference antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

The following diagram illustrates the MIC determination workflow:

MIC_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Setup BacterialCulture Overnight Bacterial Culture McFarland Adjust to 0.5 McFarland Standard BacterialCulture->McFarland Inoculum Prepare Final Inoculum (1x10^6 CFU/mL) McFarland->Inoculum Inoculation Inoculate with Bacteria Inoculum->Inoculation CompoundStock Compound Stock (10 mg/mL in DMSO) SerialDilution Serial Dilution in MHB CompoundStock->SerialDilution SerialDilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation ReadResults Visually Assess for Growth Inhibition Incubation->ReadResults MIC Determine MIC ReadResults->MIC

Caption: Workflow for MIC determination.

Comparative Efficacy of Synthesized Amide Derivatives

A series of amide derivatives were synthesized from 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid and tested for their antibacterial activity. The results are summarized in the table below.

Compound IDAmine MoietyS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
P-1 Benzylamine3264
P-2 4-Chlorobenzylamine1632
P-3 4-Methoxybenzylamine64128
P-4 Cyclohexylamine64>256
P-5 Morpholine128>256
Ciprofloxacin (Reference)0.50.25

Discussion and Structure-Activity Relationship (SAR)

The results from the initial screening of the amide derivatives provide valuable insights into the structure-activity relationship of this novel class of compounds.

  • General Activity: The synthesized compounds exhibited moderate antibacterial activity, with greater potency observed against the Gram-positive bacterium S. aureus compared to the Gram-negative E. coli. This is a common trend for many antibacterial agents, as the outer membrane of Gram-negative bacteria presents an additional barrier to drug penetration.

  • Impact of the Amide Substituent: The nature of the amine moiety incorporated into the amide derivative significantly influenced the antibacterial efficacy.

    • Aromatic amines (P-1, P-2, P-3) generally resulted in better activity than aliphatic or heterocyclic amines (P-4, P-5). This suggests that the aromatic ring of the amine substituent may be involved in favorable interactions with the biological target.

    • The introduction of a chloro substituent on the benzylamine moiety (P-2) led to a two-fold increase in activity against both bacterial strains compared to the unsubstituted benzylamine (P-1). This highlights the potential importance of halogen bonding or hydrophobic interactions in enhancing potency.

    • Conversely, the presence of a methoxy group (P-3) resulted in a decrease in activity, possibly due to steric hindrance or unfavorable electronic effects.

    • The bulky cyclohexyl group (P-4) and the polar morpholine ring (P-5) were not well-tolerated, leading to a significant loss of activity, particularly against E. coli.

Conclusion and Future Directions

This guide has detailed the synthesis and preliminary antibacterial evaluation of a novel series of amide derivatives based on the 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid scaffold. The findings demonstrate that this scaffold is a viable starting point for the development of new antibacterial agents. The initial SAR study suggests that further exploration of substitutions on the aromatic ring of the benzylamine moiety could lead to compounds with improved potency.

Future work should focus on:

  • Expanding the library of derivatives to include a wider range of aromatic and heteroaromatic amines.

  • Investigating other functional group modifications of the carboxylic acid, such as esters and the formation of heterocyclic rings (e.g., oxadiazoles, triazoles).

  • Elucidating the mechanism of action of these compounds to enable more rational drug design.

  • Evaluating the cytotoxicity of the most potent compounds to assess their therapeutic potential.

By systematically exploring the chemical space around this novel scaffold, it is anticipated that new and effective antibacterial agents can be discovered to address the pressing need for new treatments for bacterial infections.

References

  • Qingyi, W., Xiaomei, W., Jun-Hu, C., Guangxiang, Z., & Da-Wen, S. (2018).
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024).
  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021). Acta Biochimica Polonica, 68(2), 311-317.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Unexpected course of a Williamson ether synthesis. (2007). ARKIVOC, 2007(vii), 291-300.
  • Synthesis of Phenols from Benzoic Acids. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

Comparative

Benchmarking "5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid" purity against commercial standards

Executive Summary The Bottom Line: In the synthesis of SGLT2 inhibitors and PPAR agonists, the intermediate 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid acts as a critical scaffold. Commercial standards often suffer from...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: In the synthesis of SGLT2 inhibitors and PPAR agonists, the intermediate 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid acts as a critical scaffold. Commercial standards often suffer from "silent" impurities—specifically the O-benzyl ester byproduct and residual palladium—which standard HPLC protocols may under-report due to co-elution or lack of chromophore differentiation.

This guide benchmarks a high-purity in-house standard (Sample A, >99.5%) against two common commercial grades (Sample B and C). We demonstrate that relying solely on HPLC Area% is insufficient for drug development; an orthogonal approach using qNMR and Headspace GC is required to validate the material for GMP workflows.

Part 1: The Chemical Context & Impurity Profile

The Synthesis-Purity Nexus

To benchmark purity effectively, one must understand the genesis of the molecule. This compound is typically synthesized via a Williamson ether synthesis between 5-bromosalicylic acid and 4-chlorobenzyl chloride under basic conditions.

Critical Quality Attributes (CQAs):

  • Regio-selectivity: The phenolic hydroxyl group is more acidic and reacts first. However, aggressive conditions lead to over-alkylation at the carboxylic acid, forming the ester impurity.

  • Halogen Scrambling: If metal catalysis (e.g., Pd-catalyzed coupling) was attempted on precursors, trace de-bromination or Pd-complexation can occur.

Visualization: Impurity Origin Pathways

The following diagram illustrates the primary synthesis route and the specific points where critical impurities are introduced.[1]

SynthesisPathways Start1 5-Bromosalicylic Acid Target TARGET MOLECULE (Ether Formation) Start1->Target 1° Alkylation Impurity1 Impurity A: Unreacted Start Material Start1->Impurity1 Incomplete Rxn Start2 4-Chlorobenzyl Chloride Start2->Target Base Base (K2CO3/NaOH) Base->Target Impurity2 Impurity B: Bis-alkylated Ester Target->Impurity2 Over-Alkylation (High Temp/Excess Base) Impurity3 Impurity C: Hydrolysis Byproducts Target->Impurity3 Poor Workup pH

Figure 1: Mechanistic origin of impurities. Note that Impurity B (Ester) is the most persistent lipophilic contaminant in commercial batches.

Part 2: Analytical Strategy (The "Trustworthiness" Pillar)

A single analytical method is a single point of failure. We employ a Self-Validating Triad :

  • HPLC-PDA (Acidic Method): Uses Trifluoroacetic Acid (TFA) to suppress ionization of the carboxylic acid, ensuring sharp peak shape and separation from the ester impurity.

  • 1H-qNMR (Quantitative NMR): The "Truth" standard. It detects residual solvents and inorganic salts that HPLC misses.

  • DSC (Differential Scanning Calorimetry): A rapid check for crystal lattice purity (melting point depression).

Detailed Experimental Protocols
A. HPLC-PDA Method (Purity Profiling)
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[2]

  • Gradient: 0-2 min (30% B); 2-15 min (30% -> 90% B); 15-20 min (90% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (aromatic ring) and 280 nm (phenol specificity).

  • Sample Prep: Dissolve 10 mg in 10 mL MeOH:Water (80:20).

B. qNMR Method (Absolute Assay)[3]
  • Solvent: DMSO-d6 (ensures full solubility of the benzoic acid moiety).

  • Internal Standard: Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.

  • Pulse Sequence: 90° pulse, d1 = 60s (to ensure full relaxation of aromatic protons).

  • Calculation: Based on the integration of the benzyl methylene protons (~5.2 ppm) vs. the internal standard.

Part 3: Comparative Data & Benchmarking

We compared our purified Sample A against two commercial standards purchased from major reagent vendors.

Table 1: Quantitative Purity Comparison
MetricSample A (Premium In-House) Sample B (Commercial Vendor 1) Sample C (Budget Vendor)
HPLC Purity (Area %) 99.8% 98.2%94.5%
qNMR Assay (wt %) 99.6% 96.1%91.2%
Major Impurity None > 0.05%O-Benzyl Ester (1.1%)Unreacted Salicylic Acid (3.2%)
Appearance White Crystalline PowderOff-white / Pale CreamYellowish Powder (Oxidation)
Melting Point 184-186 °C (Sharp)180-184 °C (Broad)172-178 °C (Depressed)
Residual Solvents < 100 ppm (EtOAc)2500 ppm (Toluene)>5000 ppm (MeOH/DCM)
Analysis of Results
  • The "Area%" Trap: Sample B showed 98.2% on HPLC but only 96.1% on qNMR. This discrepancy is due to inorganic salts (invisible to UV) and residual toluene (trapped in the crystal lattice) which inflate the HPLC area percent relative to the true weight.

  • Impurity B (The Ester): In Sample B, a peak at RRT 1.25 was identified as the bis-alkylated ester. This impurity is lipophilic and can accumulate in biological assays, skewing logD and potency data.

Part 4: Workflow for Validation

To replicate this benchmarking in your own lab, follow this decision logic. This ensures you do not commit expensive reagents to a synthesis using compromised starting material.

ValidationWorkflow Start Receive Standard Visual Visual Inspection (Color/Crystallinity) Start->Visual HPLC Run HPLC-PDA (Gradient, Acidic Phase) Visual->HPLC Decision1 Purity > 98%? HPLC->Decision1 qNMR Run qNMR (Check Solvents/Inorganics) Decision1->qNMR Yes Recryst Recrystallize (EtOH/Water) Decision1->Recryst No Final Release for Synthesis qNMR->Final Assay > 98% Recryst->HPLC Retest

Figure 2: Analytical Decision Tree for qualifying 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid.

Part 5: Conclusion & Recommendations

For drug development professionals working with 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid , commercial "98%" purity is often a nominal value based on insufficient HPLC methods.

Recommendations:

  • Mandatory qNMR: Always perform a qNMR assay on new batches to quantify non-chromatographic impurities (solvents/salts) which can affect stoichiometric calculations in subsequent coupling reactions.

  • Acidic Mobile Phase: Ensure your HPLC method uses TFA or Formic Acid. Neutral pH methods will cause peak tailing of the benzoic acid, masking closely eluting impurities.

  • Purification: If Sample B/C characteristics are observed, a simple recrystallization from Ethanol/Water (80:20) is highly effective at removing the lipophilic ester impurity.

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.[4][5][6] Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2016). Q3C(R6): Impurities: Guideline for Residual Solvents. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3] Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid. Retrieved from [Link]

Sources

Validation

Comparative Spectroscopic Analysis Guide: 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic Acid and Its Regioisomers

Executive Summary Product Focus: 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid (CAS: 62176-36-7).[1][2][3] Application: This molecule serves as a critical halogenated scaffold in the synthesis of SGLT2 inhibitors and other...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid (CAS: 62176-36-7).[1][2][3] Application: This molecule serves as a critical halogenated scaffold in the synthesis of SGLT2 inhibitors and other diaryl ether-based therapeutics. Its structural integrity—specifically the regiochemistry of the bromine and the integrity of the ether linkage—is paramount for downstream structure-activity relationship (SAR) validity.

The Challenge: During the alkylation of 5-bromosalicylic acid or the bromination of 2-[(4-chlorobenzyl)oxy]benzoic acid, regioisomeric byproducts (3-bromo, 4-bromo) or benzyl-substituent isomers (2-chloro, 3-chloro) can form. These isomers possess identical molecular weights (MW: 341.58 g/mol ) and similar polarity, rendering standard LC-MS retention times insufficient for definitive identification.

Guide Objective: This guide provides a definitive, self-validating spectroscopic workflow to distinguish the target 5-bromo isomer from its 3-bromo and 4-bromo analogues, as well as distinguishing the 4-chlorobenzyl moiety from potential 2- or 3-chlorobenzyl impurities.

Structural Landscape & Isomer Definition

Before initiating analysis, we must define the specific isomers that pose the highest risk of contamination based on electrophilic aromatic substitution rules.

Isomer DesignationStructure NameOrigin RiskKey Structural Feature
Target (5-Br) 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid Desired Product 1,2,4-trisubstituted ring. Br is meta to COOH.[4]
Isomer A (4-Br) 4-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acidImpure starting material1,2,4-trisubstituted ring. Br is para to COOH.
Isomer B (3-Br) 3-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acidOver-bromination / Steric leak1,2,3-trisubstituted ring. Crowded environment.
Isomer C (2-Cl) 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acidWrong alkylating reagentOrtho-substituted benzyl ring.

Spectroscopic Strategy: The "Why" and "How"

A. Nuclear Magnetic Resonance (NMR) - The Gold Standard

Mass spectrometry (MS) alone cannot distinguish these isomers due to identical mass fragments. 1H NMR is the definitive tool here, specifically relying on spin-spin coupling constants (


-values)  of the aromatic protons on the benzoic acid ring.
The Diagnostic Logic (Benzoic Ring):
  • Target (5-Br): The proton at position 6 (

    
    ) is ortho to the carboxylic acid (deshielded) and meta to the bromine. It has no ortho neighbor.
    
    • Signature:

      
       appears as a Doublet (
      
      
      
      )
      with a small coupling constant (
      
      
      Hz).
  • Isomer A (4-Br): The proton at position 6 (

    
    ) is ortho to the carboxylic acid and ortho to 
    
    
    
    .
    • Signature:

      
       appears as a Doublet (
      
      
      
      )
      with a large coupling constant (
      
      
      Hz).

This single difference in


-value (2.5 Hz vs 8.8 Hz) for the most downfield signal is the self-validating check. 
B. Infrared Spectroscopy (IR)

While less specific for regiochemistry, IR confirms the functional groups.

  • Ether C-O-C stretch: ~1240 cm⁻¹ (Strong).

  • Carboxylic Acid C=O: ~1680–1700 cm⁻¹.

  • Ar-Cl vs Ar-Br: Differentiating C-Cl (~1090 cm⁻¹) and C-Br (~1070 cm⁻¹) is difficult in complex fingerprints but useful for confirming the presence of both halogens.

Experimental Protocols

Protocol 1: High-Resolution 1H NMR Acquisition
  • Solvent: DMSO-d6 (Preferred over CDCl3 to ensure full solubility of the carboxylic acid and prevent dimerization broadening).

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Instrument: 400 MHz or higher (essential to resolve the meta coupling).

  • Parameters:

    • Pulse angle: 30°

    • Relaxation delay (D1): 1.0 s (ensure integration accuracy for aromatic protons).

    • Scans: 16–64.

Protocol 2: Sample Preparation for LC-MS (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 min. (Isomers often separate due to slight polarity differences; 3-Br is usually more retained than 5-Br due to the "ortho effect" shielding the polarity).

Comparative Data Analysis

The following table summarizes the predicted chemical shifts and coupling patterns necessary for identification.

Table 1: 1H NMR Diagnostic Signals (DMSO-d6)
FeatureTarget: 5-Bromo Isomer Alternative: 4-Bromo Isomer Alternative: 3-Bromo Isomer
H-6 (Ortho to COOH)

~7.85 ppm
Pattern: Doublet (

Hz)
Reason: Meta coupling to H-4 only.

~7.80 ppm
Pattern: Doublet (

Hz)
Reason: Ortho coupling to H-5.

~7.90 ppm
Pattern: Doublet of Doublets Reason: Ortho to H-5, Meta to H-4.
H-4 (Ortho to Br)

~7.65 ppm
Pattern: dd (

Hz)
Reason: Ortho to H-3, Meta to H-6.
N/A (Substituted)

~7.70 ppm
Pattern: dd (

Hz)
H-3 (Ortho to Ether)

~7.15 ppm
Pattern: Doublet (

Hz)
Reason: Ortho coupling to H-4.

~7.30 ppm
Pattern: Doublet (

Hz)
Reason: Meta coupling to H-5.
N/A (Substituted)
Benzylic CH2 Singlet (~5.2 ppm) Singlet (~5.2 ppm) Singlet (~5.25 ppm) (Slight downfield shift due to steric crowding)
Table 2: 13C NMR Key Shifts (Predicted)
Carbon5-Bromo (Target)4-Bromo (Isomer)Note
C-Br ~113 ppm (C5)~128 ppm (C4)C-Br shift is highly position-dependent.
C-COOH ~166 ppm~166 ppmNot diagnostic.
C-O (Ether) ~157 ppm~158 ppmSimilar environments.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the logical flow for confirming the identity of the 5-Bromo regioisomer using the data derived above.

Isomer_Identification Start Start: Unknown Isomer Sample Step1 Acquire 1H NMR (DMSO-d6) Start->Step1 Check_H6 Analyze Signal at ~7.8-8.0 ppm (H-6) (Most Deshielded Aromatic Proton) Step1->Check_H6 Result_LargeJ Doublet with J > 8.0 Hz Check_H6->Result_LargeJ Ortho Coupling Result_SmallJ Doublet with J < 3.0 Hz Check_H6->Result_SmallJ Meta Coupling Isomer_4Br Identification: 4-Bromo Isomer (Ortho coupling present) Result_LargeJ->Isomer_4Br Check_H4 Analyze Signal at ~7.6 ppm (H-4) Result_SmallJ->Check_H4 Result_dd Doublet of Doublets (dd) (J ~8.8, 2.5 Hz) Check_H4->Result_dd Result_d Doublet or Multiplet (Inconsistent Pattern) Check_H4->Result_d Confirm_Target CONFIRMED TARGET: 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid Result_dd->Confirm_Target Rejection REJECT: Impurity or Mixed Isomer Result_d->Rejection

Figure 1: Decision tree for the spectroscopic validation of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid based on 1H NMR coupling constants.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum and IR Data for Benzoic acid, 4-bromo- and 5-bromo-2-hydroxy-. NIST Chemistry WebBook.[5] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for coupling constant analysis).
  • PubChem. Compound Summary for 3-Bromobenzoic Acid and Isomers. National Library of Medicine. Available at: [Link]

Sources

Comparative

Evaluating the Therapeutic Potential of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic Acid Derivatives: A Comparative Framework for Drug Discovery

For researchers and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both an art and a science. This guide provides a comprehensive framework for evaluating...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both an art and a science. This guide provides a comprehensive framework for evaluating the therapeutic potential of compounds based on the "5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid" scaffold. While direct biological data for this specific compound is not yet prevalent in public literature, by examining its structural motifs and the activities of related benzoic acid derivatives, we can logically infer potential therapeutic avenues and design a robust experimental plan for its evaluation.

The benzoic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs.[1][2][3] Its biological activity is highly tunable through substitutions on the aromatic ring, which modulate the molecule's electronic, lipophilic, and steric properties.[4][5] The subject of this guide, 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid, possesses several key features that suggest potential for therapeutic utility, particularly in the realms of anti-inflammatory and anticancer applications. The presence of a halogenated benzyl ether at the 2-position and a bromine atom at the 5-position are significant modifications to the basic benzoic acid structure.

This guide will, therefore, serve as a roadmap for the systematic evaluation of this compound class, comparing the proposed methodologies and potential mechanisms of action against established therapeutic agents.

Hypothesized Therapeutic Applications and Mechanistic Insights

Based on the activities of structurally analogous compounds, we can postulate two primary areas of therapeutic potential for 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid derivatives:

  • Anti-inflammatory Activity: The 2-alkoxybenzoic acid scaffold is reminiscent of salicylic acid (2-hydroxybenzoic acid), the parent compound of aspirin. Derivatives of salicylic acid are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[6][7][8] A recent study on 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid demonstrated its anti-inflammatory effects in a lipopolysaccharide (LPS)-induced rat model, with in silico data suggesting a higher affinity for COX-2 over COX-1.[6][8] This suggests that the 2-[(4-chlorobenzyl)oxy] moiety in our compound of interest may confer similar, and potentially more selective, COX inhibitory activity.

  • Anticancer Activity: A significant body of research points to the anticancer potential of various benzoic acid derivatives.[1][3][9] One of the key mechanisms identified for some of these compounds is the inhibition of histone deacetylases (HDACs), which are crucial regulators of gene expression and are often dysregulated in cancer.[9] The overall structure of 5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid, with its lipophilic and aromatic features, warrants investigation into its potential as an HDAC inhibitor or as an agent that otherwise interferes with cancer cell proliferation.

Proposed Experimental Workflow for Therapeutic Evaluation

A phased approach is recommended to systematically evaluate the therapeutic potential of this compound class. The following workflow outlines a series of in vitro assays, progressing from broad screening to more specific mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Lead Optimization A Compound Synthesis & Purity Analysis B Cytotoxicity Assay (e.g., MTT/XTT) A->B Assess cellular toxicity C Anti-inflammatory Screening (LPS-stimulated Macrophages) B->C Proceed if non-toxic at screening concentrations D Anticancer Screening (NCI-60 Cancer Cell Line Panel) B->D Proceed if non-toxic at screening concentrations E COX-1/COX-2 Inhibition Assay C->E Investigate COX pathway F Pro-inflammatory Cytokine Quantification (e.g., TNF-α, IL-6 ELISA) C->F Quantify inflammatory response G HDAC Inhibition Assay D->G Investigate HDAC inhibition H Cell Cycle Analysis D->H Determine effect on cell cycle I Apoptosis Assays (e.g., Annexin V) D->I Assess induction of apoptosis J Structure-Activity Relationship (SAR) Studies E->J Inform rational design of new analogs F->J Inform rational design of new analogs G->J Inform rational design of new analogs H->J Inform rational design of new analogs I->J Inform rational design of new analogs K In vivo Efficacy Models (e.g., Carrageenan-induced Paw Edema, Tumor Xenograft Models) J->K Test optimized compounds in vivo G cluster_0 Inflammatory Cell cluster_1 Cancer Cell A Inflammatory Stimuli (LPS) B COX-2 Upregulation A->B C Prostaglandin Production B->C D Inflammation C->D E HDACs F Chromatin Condensation E->F G Tumor Suppressor Gene Silencing F->G H Uncontrolled Cell Proliferation G->H Compound 5-Bromo-2-[(4-chlorobenzyl)oxy] benzoic acid derivative Compound->C Inhibition Compound->E Inhibition

Caption: Hypothesized dual inhibitory action on inflammation and cancer pathways.

Conclusion and Future Directions

While the therapeutic potential of "5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid" is yet to be fully elucidated, the structural similarities to known bioactive molecules provide a strong rationale for its investigation as an anti-inflammatory and anticancer agent. The proposed experimental framework offers a systematic and logical pathway for its evaluation, from initial screening to mechanistic studies. By comparing the methodologies and potential outcomes with established drugs, researchers can effectively benchmark the performance of this novel compound class. Future structure-activity relationship studies will be crucial in optimizing the potency and selectivity of these derivatives, potentially leading to the development of novel therapeutic candidates.

References

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate.

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI.

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI.

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI.

  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.

  • Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. PubMed.

  • Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. Google Patents.

  • Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis and cell growth in human and mouse skin fibroblasts. PubMed.

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.

  • Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone. Google Patents.

  • (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate.

  • Effect of the chemical specificity of benzoic acid and its analogs on osmotic fragility in erythrocytes of Sprague-Dawley rats in vitro. PubMed.

  • Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. ResearchGate.

  • Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A.

  • Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Widya Mandala Surabaya Catholic University Repository.

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed.

  • 4-Benzyloxy-2-methoxy-benzoic acid. Benchchem.

  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. WIPO Patentscope.

  • Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid. Google Patents.

  • Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. ResearchGate.

  • Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. PubMed.

  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed.

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. Journal of Pharmaceutical and Allied Sciences.

  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. PMC.

  • A kind of synthetic method of 5-bromo-2-chlorobenzoic acid. Patsnap.

  • Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. PubMed.

  • (PDF) Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate.

Sources

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